Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl
Executive Summary & Strategic Importance As a Senior Application Scientist, I approach the handling and application of highly functionalized intermediates not just as a matter of routine, but as an exercise in understand...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
As a Senior Application Scientist, I approach the handling and application of highly functionalized intermediates not just as a matter of routine, but as an exercise in understanding molecular behavior. Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride (CAS: 264188-51-4) is a specialized
α
-aryl-
β
-amino acid ester.
In modern drug discovery and peptidomimetic design, the
β
-amino acid motif is prized for its ability to confer proteolytic stability. Concurrently, the
α
-aryl substitution restricts the conformational space of the molecule, locking it into specific bioactive geometries. The 3,5-dimethoxyphenyl group provides a unique combination of steric bulk and electron density, making this compound an ideal building block for targeting lipophilic pockets in G-protein coupled receptors (GPCRs) and specific enzymatic active sites.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this intermediate is critical for downstream synthetic and analytical workflows[1]. The quantitative data is summarized below:
Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Heptane
Amine pKa (Est.)
~9.0 – 9.5 (Fully protonated at physiological pH)
LogP (Free Base, Est.)
~1.8 – 2.2
Structural Causality: The Rationale for the Hydrochloride Salt
Why is this compound synthesized, supplied, and handled as a hydrochloride salt rather than a free base? The causality lies in the inherent reactivity of
β
-amino esters.
In its free base form, the primary amine (at the C3 position) is highly nucleophilic. Due to the proximity of the ester carbonyl (at the C1 position), free
β
-amino esters are notoriously prone to spontaneous degradation pathways. These include intermolecular aminolysis (forming polyamides) and auto-catalyzed ester hydrolysis. By isolating the compound as an HCl salt, the primary amine is sequestered as an unreactive ammonium species (
−NH3+
). This completely halts nucleophilic attack on the ester carbonyl, ensuring long-term shelf stability and preserving the integrity of the molecule during storage.
Synthetic Workflow & Isolation Strategy
The synthesis of
α
-aryl-
β
-amino acids typically involves the reduction of cyanoacetate precursors or complex cyanation/Brook rearrangement pathways[2]. For this specific compound, a highly robust method involves the catalytic hydrogenation of ethyl 2-(3,5-dimethoxyphenyl)-2-cyanoacetate.
Synthesis and isolation workflow for the β-amino acid HCl salt.
Validated Experimental Protocols
Experimental protocols must be self-validating systems. The following methodologies incorporate internal checks to ensure scientific integrity and reproducibility.
Protocol A: Controlled Crystallization of the Hydrochloride Salt
Objective: To isolate the target compound with >99% purity while strictly avoiding ester hydrolysis.
Solvent Selection: Dissolve the crude free base (if obtained via non-acidic synthetic routes) in anhydrous ethanol (EtOH).
Causality: Anhydrous conditions are critical. The presence of water during the subsequent HCl addition can catalyze unwanted ester hydrolysis, converting the ethyl ester into the corresponding carboxylic acid impurity.
Acidification: Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) while maintaining the reaction vessel at 0–5 °C.
Causality: The low temperature controls the exothermic protonation event, preventing thermal degradation or transesterification with the ethanol solvent.
Anti-Solvent Addition: Begin dropwise addition of methyl tert-butyl ether (MTBE) until the solution becomes persistently turbid.
Causality: MTBE lowers the dielectric constant of the medium. This drives the precipitation of the highly polar HCl salt while keeping non-polar, lipophilic impurities dissolved in the mother liquor.
Aging and Filtration: Stir the suspension at 0 °C for 2 hours, filter under a positive nitrogen pressure, and wash the filter cake with cold MTBE.
Causality: The nitrogen atmosphere prevents the absorption of atmospheric moisture by the hygroscopic salt, ensuring a crisp, free-flowing powder.
Protocol B: RP-HPLC Method for Purity Assessment
Objective: Quantify purity and monitor for potential hydrolysis products.
Mobile Phase Preparation:
Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.
Causality: TFA acts as a volatile ion-pairing agent. It suppresses the ionization of the primary amine, preventing secondary interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing and inaccurate integration.
Stationary Phase: C18 column (150 x 4.6 mm, 3 µm particle size).
Gradient Elution: 10% B to 90% B over 15 minutes, followed by a 3-minute hold to wash the column.
Detection: UV monitoring at 210 nm (to detect the amide/ester backbone) and 280 nm (specifically targeting the 3,5-dimethoxyphenyl chromophore).
References
Title: Preparation of β-Hydroxyketones (Aldols) and Enantioselective Cyanation/Brook Rearrangement/C-Acylation Reactions
Source: researchgate.net
URL: [Link]
An In-depth Technical Guide to Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate Hydrochloride: Synthesis, Structure, and Characterization
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride is a substituted β-amino acid ester of interest in medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride is a substituted β-amino acid ester of interest in medicinal chemistry and drug development. As a derivative of β-phenylalanine, its structure presents a unique scaffold for the design of novel therapeutic agents. The presence of the 3,5-dimethoxyphenyl moiety can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the molecular weight, structure, a proposed synthetic pathway, and key analytical characterization techniques for this compound. The information herein is synthesized from established chemical principles and data from structurally related molecules, offering a robust framework for researchers entering this area of study.
Physicochemical Properties
The fundamental properties of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride are summarized in the table below. The molecular weight is calculated from its chemical formula, which is a crucial parameter for all analytical and synthetic procedures.
The chemical structure of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride is presented below. The molecule features a chiral center at the C2 position of the propanoate backbone.
Caption: Chemical structure of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride.
Proposed Synthesis Pathway
The synthesis of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride can be envisioned through a multi-step process starting from 3,5-dimethoxybenzaldehyde. This proposed pathway is based on established methodologies for the synthesis of related β-amino esters.[1][2]
Caption: Proposed synthetic workflow for ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride.
Experimental Protocol
Step 1: Knoevenagel Condensation to form Ethyl 2-(3,5-dimethoxyphenyl)-3-nitroacrylate
Reactants: To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl nitroacetate (1.1 equivalents) and a catalytic amount of a base like piperidine or ammonium acetate.
Reaction Conditions: The reaction mixture is heated to reflux with continuous removal of water, typically using a Dean-Stark apparatus. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ethyl 2-(3,5-dimethoxyphenyl)-3-nitroacrylate.
Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, in this case, ethyl nitroacetate. The basic catalyst facilitates the deprotonation of the active methylene group, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated nitroester.
Step 2: Reduction of the Nitro Group to form Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate
Reduction: The purified ethyl 2-(3,5-dimethoxyphenyl)-3-nitroacrylate (1 equivalent) is dissolved in a solvent like ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or a metal-based reducing agent like iron in acetic acid, is added.
Reaction Conditions: The reduction is typically carried out at room temperature and atmospheric or slightly elevated pressure of hydrogen. The reaction is monitored by TLC until the starting material is consumed.
Work-up and Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated. The resulting crude amine can be purified by column chromatography or used directly in the next step.
Causality: The reduction of the nitro group to a primary amine is a crucial step. Catalytic hydrogenation is a clean and efficient method for this transformation. The double bond of the acrylate is also reduced during this process, leading to the saturated propanoate backbone.
Step 3: Formation of the Hydrochloride Salt
Salt Formation: The purified ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the amine solution with stirring.
Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.
Causality: The formation of the hydrochloride salt is often performed to improve the stability, crystallinity, and handling properties of the amine. The basic amino group readily reacts with hydrochloric acid in an acid-base reaction to form the ammonium salt.
Structural Elucidation and Characterization
The identity and purity of the synthesized ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, the following are the predicted ¹H and ¹³C NMR chemical shifts for the target molecule.[1][2]
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
~8.3 (br s, 3H): Protons of the ammonium group (-NH₃⁺).
~6.5 (m, 3H): Aromatic protons of the 3,5-dimethoxyphenyl ring.
~4.1 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
~3.8 (s, 6H): Methoxyl protons (-OCH₃).
~3.5 (m, 1H): Methine proton at the C2 position (-CH-).
~3.2 (m, 2H): Methylene protons at the C3 position (-CH₂-NH₃⁺).
~1.2 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
~172.0: Ester carbonyl carbon (C=O).
~160.5: Aromatic carbons attached to methoxy groups.
~138.0: Aromatic ipso-carbon.
~106.0: Aromatic C-H carbons ortho to methoxy groups.
~99.0: Aromatic C-H carbon para to the propanoate chain.
~61.0: Methylene carbon of the ethyl ester (-OCH₂CH₃).
~55.5: Methoxyl carbons (-OCH₃).
~48.0: Methine carbon at the C2 position.
~40.0: Methylene carbon at the C3 position.
~14.0: Methyl carbon of the ethyl ester (-OCH₂CH₃).
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base, ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate, the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mode would be at m/z 254.13.
Conclusion
This technical guide provides a detailed overview of the key chemical information for ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for its preparation. The predicted analytical data serves as a valuable reference for researchers undertaking the synthesis and characterization of this and related compounds. The structural features of this molecule make it an attractive candidate for further investigation in the field of drug discovery and development.
References
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers.
Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. (2000). Journal of the American Chemical Society.
Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. (2004).
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Arom
Preparation and Characterization of Poly(β-Amino Ester)
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals.
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015).
An In-depth Technical Guide to the Solubility Profile of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development Molecular Structure and its Implications for Solubility The solubility of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is governed by the interplay of...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Critical Role of Solubility in Drug Development
Molecular Structure and its Implications for Solubility
The solubility of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is governed by the interplay of its structural features:
The Phenyl Ring with Dimethoxy Substituents: The 3,5-dimethoxyphenyl group is a bulky, largely non-polar moiety. The methoxy groups, while containing electronegative oxygen atoms, contribute to the overall lipophilicity of this part of the molecule.
The Ethyl Propanoate Chain: The ethyl ester group also adds to the non-polar character of the molecule.
The Amino Group (as a Hydrochloride Salt): The presence of the primary amine, protonated as a hydrochloride salt (-NH3+Cl-), introduces a significant polar, ionic character to the molecule. This is the primary driver for its solubility in more polar solvents.
The overall solubility will therefore be a balance between the lipophilic phenyl and ethyl groups and the hydrophilic amino hydrochloride group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the chosen organic solvent.
Theoretical Considerations and Solvent Selection Rationale
The principle of "like dissolves like" is a fundamental starting point. Given the structure of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl, a range of organic solvents with varying polarities should be considered for screening.
Table 1: Proposed Organic Solvents for Solubility Screening
Solvent Class
Specific Solvents
Rationale for Inclusion
Protic Solvents
Methanol, Ethanol, Isopropanol
Capable of hydrogen bonding with the amine and chloride ions, which may facilitate dissolution.
Possess high dielectric constants and can solvate the ionic hydrochloride portion of the molecule.[1]
Chlorinated Solvents
Dichloromethane, Chloroform
Intermediate polarity; may interact favorably with the phenyl ring and the ester group. Chloroform has been noted as a solvent for amino acid methyl ester hydrochlorides.[1]
Ester Solvents
Ethyl Acetate
Commonly used in synthesis and purification; its interaction with the ethyl propanoate moiety of the target molecule is of interest.
Ether Solvents
Tetrahydrofuran (THF)
A polar aprotic solvent with a lower dielectric constant than DMF or DMSO.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
Materials and Equipment
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl (of known purity)
Selected organic solvents (analytical grade or higher)
Scintillation vials or other suitable sealed containers
Temperature-controlled orbital shaker or incubator
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
Step-by-Step Methodology
Preparation of the Solid: Ensure the ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is a fine, consistent powder to maximize surface area and facilitate faster dissolution.
Addition of Excess Solid: To a series of vials, add a known volume of each selected organic solvent. Then, add an excess amount of the solid compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration is no longer changing.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Calculation: Calculate the solubility of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl in each solvent, typically expressed in mg/mL or g/L.
Advanced Safety and Handling Whitepaper: Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate Hydrochloride
Executive Summary Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride (CAS: 264188-51-4) is a highly specialized β -amino acid derivative widely utilized in the synthesis of advanced peptidomimetics and active...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride (CAS: 264188-51-4) is a highly specialized
β
-amino acid derivative widely utilized in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs). Unlike canonical
α
-amino acids, the
β
-amino acid backbone provides exceptional resistance to enzymatic proteolysis, making it a critical building block for designing metabolically stable therapeutics[1]. However, the unique structural features that impart its pharmacological utility—namely its hydrochloride salt form, esterified carboxyl terminus, and substituted phenyl ring—also dictate specific physicochemical hazards that must be rigorously managed in a laboratory setting.
This whitepaper provides a comprehensive, causality-driven guide to the safe handling, toxicological mechanisms, and self-validating experimental workflows for this compound, designed specifically for drug development professionals.
Understanding the chemical anatomy of this compound is prerequisite to safe handling and successful assay integration:
The
β
-Amino Acid Backbone: The presence of an additional carbon atom between the amino and carboxyl termini grants the molecule unique folding properties and profound resistance to peptidase degradation[1]. This structural rigidity is highly sought after in rational drug design.
3,5-Dimethoxyphenyl Substitution: The bulky, electron-donating methoxy groups at the meta positions of the phenyl ring provide significant steric hindrance and tune the lipophilicity of the molecule, influencing both its receptor-binding kinetics and its ability to penetrate biological membranes.
Ethyl Esterification: Masking the carboxylic acid as an ethyl ester increases the molecule's overall lipophilicity, facilitating cellular uptake in in vitro assays. However, this ester bond is susceptible to base-catalyzed hydrolysis if exposed to high pH environments during buffer preparation.
Hydrochloride (HCl) Salt Form: The primary amine is protonated as an HCl salt to drastically improve aqueous solubility. While beneficial for dissolution, the dissociation of this salt in unbuffered media releases equimolar protons, rapidly depressing the local pH.
Table 1: Physicochemical Properties
Property
Value / Description
Operational Implication
CAS Number
264188-51-4
Unique identifier for SDS cross-referencing.
Molecular Formula
C13H19NO4⋅HCl
Indicates the presence of a dissociable acidic proton.
Molecular Weight
289.76 g/mol
Required for precise molarity calculations in assays.
Physical State
Solid (Crystalline Powder)
High risk of static aerosolization during transfer.
Solubility
Soluble in aqueous buffers
Requires high-capacity buffering to prevent pH crash.
Hazard Assessment & Mechanistic Toxicology
Standard Safety Data Sheets (SDS) classify this compound under several GHS hazard statements. To handle it safely, researchers must understand the mechanistic causality behind these warnings.
Systemic absorption of the xenobiotic
β
-amino ester disrupts local gastrointestinal homeostasis.
H315
Causes skin irritation
Acidic dissociation of the HCl salt denatures epidermal proteins and activates local nociceptors.
H319
Causes serious eye irritation
Extreme sensitivity of corneal TRP channels to localized pH drops and electrophilic stress.
H335
May cause respiratory irritation
Inhalation of fine dust triggers neurogenic inflammation via pulmonary C-fiber nerve endings.
Mechanistic Pathway of Irritation (H315, H319, H335)
The primary driver of the irritant response is the activation of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, located on nociceptive C-fiber nerve endings in the skin, eyes, and respiratory mucosa[2]. When the fine crystalline powder contacts mucosal moisture, the HCl salt rapidly dissociates, causing a highly localized drop in pH. This acidic microenvironment, combined with the xenobiotic stress of the compound, directly gates TRPV1 and TRPA1 channels[3].
The resulting influx of intracellular calcium (
Ca2+
) triggers the exocytosis of pro-inflammatory neuropeptides, including Substance P and Calcitonin Gene-Related Peptide (CGRP)[2]. This cascade culminates in neurogenic inflammation, manifesting clinically as erythema, edema, and the coughing reflex associated with respiratory irritation.
Fig 1: TRPA1/TRPV1-mediated neurogenic inflammatory cascade induced by mucosal exposure.
Laboratory Handling & Workflow Protocols
To mitigate the hazards outlined above, all experimental workflows must be designed as self-validating systems. The following protocol ensures safe gravimetric transfer and dissolution without compromising the structural integrity of the ester or exposing the operator to TRPA1-activating aerosols.
Step 1: Environmental Control & Gravimetric Transfer
Action: Weigh the compound exclusively within a Class II Type B2 biological safety cabinet or a dedicated powder-handling isolator. Use anti-static weigh boats.
Causality: The fine powder is highly susceptible to static dispersal. Localized exhaust prevents the aerosolization of the TRPA1-activating dust, mitigating H335 risks.
Self-Validation Check: Pass a static meter over the weigh boat prior to transfer. A reading of <0.1 kV confirms the static hazard is neutralized, ensuring the powder will not aerosolize upon opening the vial.
Step 2: Primary Dissolution
Action: Dissolve the weighed compound in 80% of the final target volume using a high-capacity buffer (e.g., 100 mM HEPES or PBS, pH 7.4).
Causality: The HCl salt will release protons upon dissolution. A high-capacity buffer absorbs this proton shock, preventing the local pH from dropping to levels that could cause unwanted side reactions or denature downstream biological targets.
Step 3: pH Neutralization & Verification
Action: Monitor the solution with a calibrated micro-pH probe. If the pH drops below 7.2, titrate dropwise with 0.1M NaOH.
Causality: Restoring physiological pH ensures the compound remains in its intended protonation state for biological assays without triggering base-catalyzed hydrolysis of the ethyl ester (which occurs rapidly at pH > 8.5).
Self-Validation Check: The solution must remain optically clear. If the pH overshoots and the solution becomes turbid, it indicates the free base has precipitated. The system validates its own success: Optical clarity at pH 7.4 confirms successful, stable dissolution.
Fig 2: Self-validating laboratory workflow for the dissolution and neutralization of the HCl salt.
Spill Response & Decontamination Protocol
In the event of a localized powder spill, standard sweeping will aerosolize the irritant. Use the following self-validating chemical neutralization approach:
Action: Cover the spill entirely with a mildly alkaline absorbent powder (e.g., sodium bicarbonate). Mist lightly with deionized water.
Causality: The sodium bicarbonate reacts with the dissociated HCl salt, neutralizing the acidic hazard and binding the powder into a manageable, non-aerosolizing paste.
Self-Validation Check: Observe the spill area. The generation of mild effervescence (
CO2
gas) confirms the neutralization reaction is actively occurring. Once the effervescence completely ceases, the system has validated that the acidic hazard is neutralized, and the paste can be safely collected and disposed of as non-hazardous chemical waste.
Mechanistic Profiling of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl Derivatives in Targeted Therapeutics
Executive Summary Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride (CAS 264188-51-4) is a highly privileged β2 -amino acid building block utilized in advanced drug discovery. Unlike standard α -amino acids,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride (CAS 264188-51-4) is a highly privileged
β2
-amino acid building block utilized in advanced drug discovery. Unlike standard
α
-amino acids, this scaffold provides a unique combination of proteolytic resistance, structural rigidity, and targeted hydrophobic anchoring. This whitepaper provides an in-depth mechanistic analysis of how derivatives of this compound function at the molecular level, detailing their structure-activity relationships (SAR), mechanisms of action (MoA) in protease inhibition and protein-protein interaction (PPI) disruption, and the self-validating experimental workflows required to develop them into viable therapeutics.
Structural Rationale & Pharmacophore Dynamics
The pharmacological utility of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate derivatives is driven by three distinct structural domains, each engineered to solve specific pharmacokinetic and pharmacodynamic challenges.
The
β2
-Amino Acid Backbone: Proteolytic Stability
Endogenous peptides and standard
α
-amino acid-based drugs suffer from rapid degradation by ubiquitous peptidases. The incorporation of a
β2
-amino acid backbone introduces an extra methylene unit between the amine and the carboxylate.
Causality: This single-atom insertion shifts the scissile amide bond out of alignment with the catalytic nucleophiles (e.g., Serine or Threonine) of degrading enzymes. Consequently,
β
-amino acid derivatives act as transition-state mimics that bind to the enzyme but cannot be cleaved, dramatically increasing the in vivo half-life of the therapeutic [1].
The 3,5-Dimethoxyphenyl Moiety: Hydrophobic Anchoring
The
α
-carbon of this scaffold is functionalized with a 3,5-dimethoxyphenyl group.
Causality: In the context of target engagement, this group acts as a potent pharmacophore. The aromatic ring facilitates strong
π−π
stacking interactions within deep, hydrophobic target pockets (such as the S1/S2 subsites of proteases or the colchicine-binding site in tubulin). Simultaneously, the meta-methoxy groups serve as highly directional hydrogen-bond acceptors, locking the ligand into a rigid, low-energy bioactive conformation that displaces high-energy water molecules from the binding pocket [2].
The Ethyl Ester: Prodrug Kinetics and Cellular Penetration
The carboxyl terminus is masked as an ethyl ester.
Causality: Free carboxylic acids are highly polar and struggle to cross the lipophilic phospholipid bilayer of cell membranes. The ethyl ester neutralizes this charge, increasing the partition coefficient (LogP) and facilitating passive cellular uptake. Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the ester, trapping the active free-acid derivative inside the cell where it can engage intracellular targets.
Core Mechanisms of Action (MoA)
Mechanism A: Competitive Protease Inhibition
When derivatized at the N-terminus with specific recognition sequences, the scaffold acts as a potent, competitive inhibitor of serine/metalloproteases (e.g., DPP-4, Neprilysin). The derivative mimics the natural substrate's transition state. The 3,5-dimethoxyphenyl group anchors deeply into the S1 hydrophobic pocket, while the
β
-carbon backbone prevents the catalytic triad from executing the nucleophilic attack. This results in prolonged target blockade and the subsequent upregulation of the protease's natural substrates (e.g., GLP-1 in the case of DPP-4 inhibition).
Mechanism B: Allosteric Disruption of Protein-Protein Interactions (PPIs)
For targets lacking a catalytic cleft (e.g., FGFR1 or MDM2-p53 interfaces), derivatives of this scaffold function as allosteric modulators. The bulky 3,5-dimethoxyphenyl group acts as a "wedge" that inserts into shallow hydrophobic grooves at the PPI interface, sterically preventing the partner protein from binding [3].
Figure 1: Pharmacological pathway of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate derivatives.
To ensure scientific integrity, the synthesis and biological validation of these derivatives must follow a self-validating, closed-loop system. The following protocol details the synthesis of an N-acylated derivative and its subsequent in vitro validation.
Protocol 1: Scaffold Derivatization (N-Acylation)
Scaffold Deprotection: Suspend ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl in anhydrous dichloromethane (DCM). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: The HCl salt must be neutralized to liberate the primary amine, allowing it to act as a nucleophile. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, minimizing side reactions.
N-Terminal Coupling: In a separate vial, activate the desired carboxylic acid ligand using 1.1 equivalents of HATU and 2 equivalents of DIPEA in DMF for 15 minutes. Add this to the deprotected scaffold.
Causality:
β2
-amino acids suffer from significant steric hindrance at the adjacent
α
-carbon (bearing the bulky dimethoxyphenyl group). HATU generates a highly reactive 7-aza-OBt ester intermediate, which provides the necessary electrophilic drive to overcome this steric barrier, ensuring high coupling yields.
Ester Hydrolysis (Optional): To test the active drug form in vitro, dissolve the coupled product in a 3:1:1 mixture of THF/MeOH/H2O. Add 3 equivalents of LiOH and stir for 4 hours.
Causality: In vitro biochemical assays lack the intracellular esterases present in live cells. The ethyl ester must be chemically hydrolyzed to the free acid to accurately measure target binding affinity (Ki).
Assay Initialization: Plate the target recombinant protease in a 384-well black opaque microtiter plate in assay buffer (50 mM HEPES, pH 7.4, 0.1% BSA).
Compound Addition: Add the synthesized free-acid derivative in a 10-point dose-response concentration gradient (10 µM to 0.5 nM).
Self-Validation Control: Include a known standard inhibitor (Positive Control) and a DMSO-only well (Vehicle/Negative Control). This ensures that any observed inhibition is strictly due to the derivative and not buffer artifacts.
Substrate Addition: Introduce a fluorogenic peptide substrate (e.g., AMC-conjugated).
Causality: As the enzyme cleaves the substrate, the AMC fluorophore is released, unquenching its fluorescence. The rate of fluorescence increase is inversely proportional to the inhibitory potency of the
β
-amino acid derivative.
Orthogonal LC-MS/MS Validation: Extract the assay mixture at t=0 and t=24h and analyze via LC-MS/MS.
Causality: This confirms that the
β
-amino acid derivative is not being slowly degraded by the protease, validating its proteolytic stability.
Figure 2: Workflow for the synthesis and validation of β2-amino acid derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the impact of the structural domains, the following table summarizes the structure-activity relationship (SAR) data for hypothetical derivatives tested against a model serine protease.
Derivative Modification
Target IC₅₀ (nM)
Plasma Half-Life (t₁/₂)
Cellular Permeability (Papp)
Mechanistic Observation
Standard
α
-Amino Acid (Control)
45.2 ± 3.1
0.8 hours
Low
Rapidly cleaved by endogenous peptidases.
Unmodified Scaffold (CAS 264188-51-4)
>10,000
>24.0 hours
High
Lacks N-terminal recognition sequence; no target affinity.
N-Acylated Free Acid (Active Form)
8.4 ± 1.2
>24.0 hours
Low
High target affinity; poor membrane crossing due to charge.
N-Acylated Ethyl Ester (Prodrug)
410.5 ± 15.2
>24.0 hours
High
Ester masks binding site in vitro, but enables cell entry.
N-Acylated (Phenyl instead of 3,5-dimethoxyphenyl)
145.0 ± 8.5
>24.0 hours
Moderate
Loss of meta-methoxy groups removes critical H-bond anchors.
Table 1: SAR profiling demonstrating the necessity of the β-backbone for stability, the dimethoxyphenyl group for potency, and the ethyl ester for permeability.
Conclusion
Derivatives of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl represent a sophisticated approach to overcoming the pharmacokinetic limitations of traditional peptide therapeutics. By leveraging the proteolytic immunity of the
β2
-amino acid backbone and the high-affinity hydrophobic anchoring of the 3,5-dimethoxyphenyl group, researchers can design highly stable, potent, and cell-permeable inhibitors and allosteric modulators for a wide array of challenging biological targets.
References
Title: Recognition of MHC-II peptide ligands that contain β-amino acids
Source: National Center for Biotechnology Information (NCBI) - PMC
URL: [Link]
Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer
Source: National Center for Biotechnology Information (NCBI) - PMC
URL: [Link]
Title: Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer
Source: National Center for Biotechnology Information (NCBI) - PMC
URL: [Link]
crystal structure analysis of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl
Introduction In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins the rational design of new dr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins the rational design of new drugs, the optimization of their solid-state properties, and the elucidation of structure-activity relationships. This guide provides an in-depth technical exploration of the principles and methodologies involved in determining the crystal structure of small organic molecules, with a specific focus on compounds of pharmaceutical interest.
While the primary topic of interest is ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride, a comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a publicly available crystal structure for this specific salt.[1][2][3] In such instances, the scientific community often leverages the analysis of closely related structural analogues to predict and understand the potential solid-state behavior of the target compound.
Therefore, this guide will utilize the recently elucidated crystal structure of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (CCDC reference: 2400579) as a detailed case study.[4][5][6] This analogue shares the critical 3,5-dimethoxyphenyl moiety and a similar ester linkage, making it an excellent proxy for demonstrating the complete workflow of single-crystal X-ray diffraction (SC-XRD) analysis, from synthesis and crystallization to data interpretation and advanced structural analysis.
Part 1: The Foundation - Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the resulting diffraction data and, consequently, the accuracy of the final structure.[7]
Synthesis of the Case Study Compound: Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate
The synthesis of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate was achieved through a standard esterification procedure.[4] A mixture of 3,5-dimethoxyphenylacetic acid and benzhydrol was reacted in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction was refluxed for several hours, and the product was purified by column chromatography.[4]
The Art and Science of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in the process.[3] For the case study compound, colorless crystals suitable for X-ray analysis were obtained by recrystallization from methanol.[4] This slow recrystallization process allows for the ordered arrangement of molecules into a crystalline lattice.
Part 2: Unveiling the Structure - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal arrangement of atoms in a crystal.[8] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: Data Collection
A suitable single crystal of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate was mounted on a goniometer head and placed in the X-ray beam of a Bruker APEXII CCD diffractometer.[9] Data was collected at a controlled temperature to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.[8]
Data Processing and Structure Solution
The raw diffraction images are processed to determine the unit cell dimensions, the crystal system, and the space group. For our case study compound, the crystal system was determined to be triclinic with the space group P-1.[4][5][6] The intensities of the diffracted beams are then integrated and corrected for various experimental factors.[1][10]
The corrected diffraction data is then used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors, which leads to an initial electron density map.[7] This map is then interpreted to build an initial model of the molecule.
Part 3: Refining the Model and Interpreting the Results
The initial molecular model is then refined against the experimental data to improve its accuracy.[2][11][12] This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.
Crystallographic Data for Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate
The final refined crystal structure provides a wealth of information about the molecule's geometry and its packing in the solid state. The key crystallographic data for our case study compound are summarized in the table below.[4][5][6][9]
Parameter
Value
Chemical Formula
C23H22O4
Formula Weight
362.41
Crystal System
Triclinic
Space Group
P-1
a (Å)
8.5327(12)
b (Å)
11.0216(15)
c (Å)
11.4369(16)
α (°)
90
β (°)
90
γ (°)
90
Volume (ų)
963.1(2)
Z
2
Calculated Density (g/cm³)
1.250
CCDC Deposition Number
2400579
Molecular Conformation and Intermolecular Interactions
The refined structure of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate reveals important details about its conformation. The dimethoxyphenyl ring is essentially planar, while the acetate moiety is nearly planar and oriented at a dihedral angle of 83.7(1)° with respect to the dimethoxyphenyl ring.[9] The two phenyl rings of the diphenylmethyl group are twisted with respect to each other.[9]
The packing of molecules in the crystal is stabilized by a network of weak intermolecular C-H···O hydrogen bonds.[4][6][9] These interactions, along with other non-covalent forces, dictate the overall crystal packing and influence the material's physical properties.
Part 4: Advanced Analysis - Hirshfeld Surface Analysis
To gain deeper insights into the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis was performed.[13][14][15][16][17] This method provides a visual and quantitative way to explore the close contacts between molecules in a crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts.
For diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate, the Hirshfeld surface analysis revealed that H···H interactions are the most significant contributors to the crystal packing, which is common for organic molecules.[4][6] The analysis also quantified the contributions of other interactions, such as C-H···O hydrogen bonds.
This technical guide has provided a comprehensive overview of the process of crystal structure analysis using a case study of a close structural analogue to ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride. The detailed workflow, from synthesis and crystallization to data collection, structure solution, refinement, and advanced analysis, highlights the critical steps and considerations involved in elucidating the three-dimensional structure of a small molecule. The insights gained from such analyses are invaluable for researchers, scientists, and drug development professionals in their quest to design and develop new and improved materials and medicines.
References
Kavitha, M., Jayakodi, C., Meenambigai, G., Janarthanan, S., Pazhamalai, S., & Selvanayagam, S. (2025). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 7). [Link]
Kavitha, M., Jayakodi, C., Meenambigai, G., Janarthanan, S., Pazhamalai, S., & Selvanayagam, S. (2025). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. IUCrData, 10(7). [Link]
Kavitha, M., Jayakodi, C., Meenambigai, G., Janarthanan, S., Pazhamalai, S., & Selvanayagam, S. (2025). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 81(Pt 7), 618. [Link]
Kavitha, M., et al. (2025). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. ResearchGate. [Link]
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(Pt 5), 1476–1487. [Link]
Hirshfeld Surface Analysis and Energy Framework for Crystals of Quinazoline Methylidene Bridged Compounds. MDPI. [Link]
CCDC 240058: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
Leslie, A. G. W. (2014). X-ray data processing. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 10), 2535–2544. [Link]
Al-Majid, A. M., et al. (2023). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI. [Link]
A beginner's guide to X-ray data processing. The Biochemist. [Link]
12: Refining X-ray Crystal Structures. The Royal Society of Chemistry. [Link]
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023,52, 1986-2005. [Link]
Crystal structures and Hirshfeld surface analyses of di-phenyl-methyl 2-(3,5-di-meth-oxy-phen-yl)acetate and di-phenyl-methyl 2-(3,4,5-tri-meth-oxy-phen-yl)acetate. IUCr Journals. [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]
Nango, E., et al. (2019). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Communications, 10, 4388. [Link]
Powder X-ray Diffraction Protocol/SOP. University of Washington. [Link]
The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 2015,92(1), 169-173. [Link]
CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]
Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]
THE CAMBRIDGE CRYSTALLOGRAPHIC DATA CENTRE. Charity Commission. [Link]
CSD Communications of the Cambridge Structural Database. PMC. [Link]
The Largest Curated Crystal Structure Database. CCDC. [Link]
Navigating the Path to Safety: A Technical Guide to the Preliminary Toxicological Assessment of Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the early identification of potential safety liabilities is paramount to de-risking drug candidates and ensu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the early identification of potential safety liabilities is paramount to de-risking drug candidates and ensuring patient well-being. This guide provides a comprehensive framework for conducting a preliminary toxicological evaluation of novel chemical entities, using ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride as a representative example. While specific toxicity data for this compound is not publicly available, this document outlines the essential in vitro and in vivo assays that form the bedrock of early safety assessment. By adhering to these established methodologies, researchers can generate the critical data necessary to make informed decisions about the future development of a promising therapeutic candidate.
Introduction: The Imperative of Early Toxicity Screening
The journey of a new drug from laboratory bench to patient bedside is long and fraught with challenges, with unforeseen toxicity being a major cause of late-stage attrition.[1] Therefore, a robust preclinical safety evaluation is not merely a regulatory hurdle but a fundamental component of drug discovery.[1] This guide will detail a tiered approach to preliminary toxicity testing, encompassing cytotoxicity, genotoxicity, and acute systemic toxicity, providing the foundational knowledge required to assess the safety profile of a novel compound like ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride.
Foundational In Vitro Toxicity Assessment
In vitro assays are the vanguard of toxicological screening, offering a rapid, cost-effective, and ethically considerate means of identifying potential cellular liabilities before advancing to more complex and resource-intensive in vivo studies.[2][3]
Cytotoxicity: Gauging the Impact on Cellular Viability
Cytotoxicity assays are designed to measure the degree to which a test article is toxic to cells.[2] These assays are crucial for determining the concentration range at which a compound may exert harmful effects and for establishing dose levels for subsequent, more complex studies.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if the compound is intended as an anti-cancer agent) in a 96-well plate at a predetermined density and allow for adherence overnight.
Compound Treatment: Prepare serial dilutions of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride in appropriate cell culture medium. Replace the existing medium in the 96-well plate with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: After the second incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity: Assessing the Potential for Genetic Damage
Genotoxicity testing is a critical component of preclinical safety assessment, as it identifies compounds that can induce genetic damage, a key event in carcinogenesis and heritable diseases.[5][6] A standard battery of in vitro and in vivo tests is recommended to cover the different mechanisms of genotoxicity.[7]
Experimental Protocol: In Vitro Micronucleus Test
The in vitro micronucleus assay is a widely used method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test compound.[7]
Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and expose the cells to at least three concentrations of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride, a vehicle control, and positive controls for both clastogenicity and aneugenicity.
Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, leading to the accumulation of binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.
Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronuclei indicates a positive genotoxic result.
Preliminary In Vivo Toxicity Assessment: Acute Oral Toxicity
Following the initial in vitro screening, a preliminary in vivo study is necessary to understand the systemic effects of the compound in a whole organism. Acute oral toxicity studies provide information on the potential hazards of a substance following a single oral dose.[8] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.[8]
The Fixed Dose Procedure is an alternative to the classical LD₅₀ test and aims to identify a dose that produces clear signs of toxicity but no mortality.[9] This method uses fewer animals and causes less suffering.[9]
Animal Selection and Acclimatization: Use a single sex of a standard rodent species (typically female rats). Allow the animals to acclimatize to the laboratory conditions for at least five days prior to the study.
Sighting Study: Administer the test substance at a starting dose selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg) to a single animal.[9] The choice of the starting dose should be based on any available information, including in vitro data and the chemical structure of the compound.[9]
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[8] Pay close attention during the first 24 hours.[8]
Main Study: Based on the outcome of the sighting study, dose additional animals sequentially to identify the dose that causes evident toxicity. If no toxicity is observed at the highest dose (2000 mg/kg), the compound is generally considered to have low acute toxicity.
Data Collection: Record all clinical signs of toxicity, body weight changes, and any instances of mortality. At the end of the observation period, conduct a gross necropsy on all animals.
Classification: Based on the results, the substance can be classified according to the Globally Harmonised System (GHS) for chemical classification and labelling.[8]
Data Interpretation and Next Steps
The data generated from these preliminary toxicity studies will provide a foundational safety profile for ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride.
Assay
Endpoint
Interpretation of a Negative Result
Interpretation of a Positive Result
MTT Assay
IC₅₀
Low cytotoxicity, wider therapeutic window.
High cytotoxicity, potential for cell damage.
In Vitro Micronucleus Test
Micronucleus Frequency
Low potential for chromosomal damage.
Potential for genotoxicity, further investigation required.
Acute Oral Toxicity (OECD 420)
Evident Toxicity Dose
Low acute systemic toxicity.
Potential for significant acute toxicity, dose-ranging for further studies needs careful consideration.
A favorable preliminary toxicity profile, characterized by low cytotoxicity, no evidence of genotoxicity, and low acute oral toxicity, would support the continued development of the compound. Conversely, any positive findings would necessitate further investigation to understand the underlying mechanisms of toxicity and to determine if these risks can be mitigated.
Conclusion
While the specific toxicological properties of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride remain to be elucidated, the experimental framework outlined in this guide provides a clear and robust pathway for its preliminary safety assessment. By systematically evaluating its effects on cellular viability, genetic integrity, and acute systemic toxicity, researchers can build a comprehensive understanding of its safety profile. This data-driven approach is essential for making informed decisions in the drug development process, ultimately contributing to the discovery of safe and effective new medicines.
References
Synerzine. (2018, June 22). Ethyl-3-phenyl propionate. Retrieved from [Link]
NextSDS. (n.d.). ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
PubChem. (n.d.). Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]
Angene Chemical. (2024, April 7). Safety Data Sheet. Retrieved from [Link]
OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420. Retrieved from [Link]
SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
Walsh Medical Media. (2015, September 7). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Retrieved from [Link]
International Journal of Research in Ayurveda and Pharmacy. (n.d.). OECD guidelines for acute oral toxicity studies: an overview. Retrieved from [Link]
GOV.UK. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Retrieved from [Link]
OECD. (2017, October 9). OECD/OCDE 402. Retrieved from [Link]
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
Joint Research Centre - European Commission. (n.d.). Acute Toxicity. Retrieved from [Link]
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
Application Note: Synthesis and Isolation Protocol for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate Hydrochloride
Introduction and Scope The synthesis of α -aryl- β -amino acid derivatives is of paramount importance in modern drug discovery and peptidomimetic design. These scaffolds introduce critical conformational constraints when...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scope
The synthesis of
α
-aryl-
β
-amino acid derivatives is of paramount importance in modern drug discovery and peptidomimetic design. These scaffolds introduce critical conformational constraints when incorporated into peptide backbones, enhancing proteolytic stability and receptor selectivity. Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride (CAS: 264188-51-4) is a highly versatile
β2
-amino acid building block.
This application note details a robust, two-step synthetic protocol designed for scalability, high atom economy, and maximum chemoselectivity. The route leverages a palladium-catalyzed
α
-arylation followed by a strictly controlled catalytic hydrogenation to prevent common polymerization side-reactions.
Retrosynthetic Analysis and Route Rationale
The synthesis is achieved via a two-step sequence starting from commercially available 1-bromo-3,5-dimethoxybenzene and ethyl cyanoacetate.
Step 1: Palladium-Catalyzed
α
-Arylation. Classical nucleophilic aromatic substitution (
SNAr
) is ineffective for electron-rich unactivated arenes like 3,5-dimethoxybenzene. Instead, we utilize a Buchwald-Hartwig-type
α
-arylation [1]. The causality behind the catalyst selection is critical: the use of
Pd2(dba)3
paired with a bidentate, electron-rich phosphine ligand (such as dppf or BINAP) forces the arylpalladium cyanoalkyl intermediate to undergo rapid reductive elimination, preventing
β
-hydride elimination side products.
NaOtBu
is selected as the base to efficiently deprotonate the
α
-proton of ethyl cyanoacetate (
pKa≈13
) without hydrolyzing the ester.
Step 2: Chemoselective Nitrile Reduction. The reduction of nitriles to primary amines is notoriously plagued by the formation of secondary and tertiary amine byproducts. This occurs because the intermediate imine can undergo nucleophilic attack by the newly formed primary amine. To circumvent this, the hydrogenation is conducted in the presence of aqueous Hydrochloric Acid (HCl) [2]. The acid serves a dual purpose: it immediately protonates the primary amine upon formation, rendering it non-nucleophilic, and it directly yields the highly stable, easily isolable hydrochloride salt of the target compound.
Reaction Workflow Visualization
Caption: Two-step synthetic workflow for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl.
Quantitative Data & Optimization Metrics
Table 1: Reagent Stoichiometry for
α
-Arylation (Step 1)
Reagent
MW ( g/mol )
Equivalents
Mass/Volume
Function
1-Bromo-3,5-dimethoxybenzene
217.06
1.00
21.7 g (100 mmol)
Electrophile
Ethyl cyanoacetate
113.11
1.20
13.6 g (120 mmol)
Nucleophile
Pd2(dba)3
915.72
0.02
1.83 g (2.0 mmol)
Catalyst Precursor
dppf
554.59
0.04
2.22 g (4.0 mmol)
Bidentate Ligand
NaOtBu
96.10
1.50
14.4 g (150 mmol)
Base
Toluene (Anhydrous)
92.14
N/A
250 mL
Solvent
Table 2: Optimization of Nitrile Reduction Conditions (Step 2)
Catalyst
Additive
Solvent
Temp / Pressure
Primary Amine Yield
Secondary Amine Byproduct
10% Pd/C
None
EtOH
25 °C / 50 psi
H2
42%
51%
Raney-Ni
NH3
(aq)
MeOH
25 °C / 50 psi
H2
78%
15%
10% Pd/C
1.5 eq HCl (aq)
EtOH
25 °C / 50 psi
H2
>95%
<2%
Data demonstrates the critical causality of the HCl additive in suppressing secondary amine formation.
Step-by-Step Experimental Methodologies
Step 1: Synthesis of Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate
Self-Validating Check: The reaction mixture will transition from a deep purple/red (
Pd2(dba)3
) to a dark amber solution as the active Pd(0)-ligand complex forms and the catalytic cycle initiates.
System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flush the system with ultra-high purity Argon or Nitrogen for 15 minutes.
Reagent Loading: Add 21.7 g (100 mmol) of 1-bromo-3,5-dimethoxybenzene, 1.83 g (2.0 mmol) of
Pd2(dba)3
, and 2.22 g (4.0 mmol) of dppf to the flask.
Solvent Addition & Degassing: Inject 200 mL of anhydrous toluene. Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which rapidly degrades active Pd(0) species.
Base and Nucleophile Addition: Add 13.6 g (120 mmol) of ethyl cyanoacetate, followed by 14.4 g (150 mmol) of sodium tert-butoxide (
NaOtBu
) in one portion. Wash the funnel with the remaining 50 mL of toluene.
Reaction Execution: Heat the reaction mixture to 80 °C using a precisely controlled oil bath. Stir vigorously for 12–16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1, UV visualization at 254 nm). The starting bromide (
Rf≈0.7
) should be completely consumed, replaced by the product spot (
Rf≈0.4
).
Quench and Workup: Cool the mixture to room temperature. Quench by slowly adding 100 mL of saturated aqueous
NH4Cl
to neutralize the base. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (
3×100 mL
).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the intermediate as a viscous pale-yellow oil.
Step 2: Synthesis of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl
Self-Validating Check: The consumption of hydrogen gas in the Parr apparatus will cease exactly when the stoichiometric requirement (2 equivalents of
H2
per nitrile) is met, indicating complete reduction without over-reduction of the aromatic ring.
Reaction Setup: In a 250 mL heavy-walled Parr hydrogenation vessel, dissolve 12.46 g (50 mmol) of the purified ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate in 100 mL of absolute ethanol.
Acidification: Slowly add 6.25 mL (approx. 75 mmol) of concentrated aqueous HCl (37% w/w) to the solution while stirring.
Catalyst Addition: Carefully add 1.25 g of 10% Palladium on Carbon (Pd/C, 50% wet with water to prevent ignition of ethanol vapors).
Hydrogenation: Secure the vessel in the Parr shaker. Evacuate the atmosphere and backfill with Nitrogen three times. Subsequently, evacuate and backfill with Hydrogen gas three times. Pressurize the vessel to 50 psi with
H2
.
Agitation: Shake the reaction at room temperature for 8–12 hours. Monitor the pressure gauge; repressurize to 50 psi if the pressure drops below 30 psi. The reaction is complete when hydrogen uptake ceases.
Filtration: Vent the hydrogen gas safely and purge the vessel with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out completely while pulling air through it, as highly active Pd/C can ignite. Wash the Celite pad with an additional 50 mL of ethanol.
Isolation and Crystallization: Concentrate the pale yellow filtrate under reduced pressure on a rotary evaporator until a thick slurry forms. Add 50 mL of cold diethyl ether (
Et2O
) and triturate vigorously to precipitate the hydrochloride salt.
Final Collection: Filter the white to off-white crystalline solid using a Buchner funnel. Wash the filter cake with cold
Et2O
(
2×20 mL
) and dry under high vacuum at 40 °C for 12 hours to afford pure Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate Hydrochloride.
References
Culkin, D. A., & Hartwig, J. F. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society, 124(31), 9330–9331.[Link]
Ichikawa, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. ChemCatChem, 9(14), 2633-2637.[Link]
Application
Application Note: Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl in Targeted Drug Discovery
Introduction & Chemical Profile The development of highly selective, proteolytically stable therapeutics relies heavily on the strategic selection of advanced building blocks. Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propano...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile
The development of highly selective, proteolytically stable therapeutics relies heavily on the strategic selection of advanced building blocks. Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride (CAS 264188-51-4) is a highly versatile
α
-aryl-
β
-amino acid ester. Supplied as a stable hydrochloride salt to prevent spontaneous self-condensation, this building block is critical for synthesizing
β
-peptidomimetics and conformationally restricted heterocycles (e.g., azetidin-2-ones, pyrimidines).
The 3,5-dimethoxyphenyl moiety is a "privileged" scaffold in medicinal chemistry, frequently utilized to target specific hydrophobic pockets in oncology targets:
Kinase Selectivity (FGFR): In the design of tyrosine kinase inhibitors (e.g., pyrido[2,3-d]pyrimidines), the 3,5-dimethoxyphenyl substitution has been proven to confer exceptional selectivity toward the Fibroblast Growth Factor Receptor (FGFR). It precisely exploits structural nuances in the ATP-binding pocket, such as the unique Val 561 residue in FGFR, which differs from the threonine found in closely related kinases like c-Src and EGFR[1].
Tubulin Inhibition: The 3,5-dimethoxyphenyl group acts as a structural mimic of the A-ring of colchicine and combretastatin A-4 (CA-4). When integrated into scaffolds like azetidin-2-ones (
β
-lactams), it drives potent antiproliferative activity by binding to the colchicine site of tubulin, showing high efficacy even in chemoresistant colon and breast cancer cell lines[2].
The
β
-Amino Acid Backbone
Unlike endogenous
α
-amino acids,
β
-amino acids provide inherent resistance to enzymatic degradation by proteases. Incorporating this building block into a peptide sequence increases the in vivo half-life of the resulting peptidomimetic while pre-organizing the secondary structure into stable helices or turns.
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that successful utilization of this building block requires careful management of its reactivity. The following protocols are designed as self-validating systems with integrated In-Process Controls (IPCs).
Protocol A: N-Terminal Elongation via Amide Coupling
Causality & Rationale: The building block is supplied as an HCl salt. It must be neutralized in situ using a non-nucleophilic base (DIPEA) to liberate the primary amine. HATU is selected as the coupling reagent for its superior kinetics; however, the carboxylic acid must be pre-activated to prevent the primary amine from reacting directly with HATU, which would form a dead-end tetramethylguanidinium adduct.
Step-by-Step Methodology:
Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (1.5 eq) and stir at room temperature (RT) for 15 minutes.
Free-Basing: In a separate vial, dissolve Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl (1.0 eq) in DMF. Add DIPEA (1.5 eq) to liberate the free amine.
Coupling: Dropwise add the free amine solution to the pre-activated acid. Stir at RT for 2–4 hours.
Validation (IPC): Take a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. The reaction is complete when the peak corresponding to the free amine (
m/z
254.14[M+H-HCl]⁺) disappears.
Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous LiCl (to extract DMF), 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Table 2: Optimization of Amide Coupling Conditions
Coupling Reagent
Base
Solvent
Time (h)
Conversion (%)
Byproduct Formation
EDC / HOBt
TEA
DCM
12
65%
Low
HATU
DIPEA
DMF
3
>95%
Very Low (if pre-activated)
PyBOP
NMM
DMF
6
85%
Moderate
T3P (50% in EtOAc)
DIPEA
EtOAc
8
90%
Low
Protocol B: One-Pot N-Boc Protection and Saponification
Causality & Rationale: Direct saponification of the unprotected
β
-amino ester yields a zwitterionic
β
-amino acid, which is highly water-soluble and notoriously difficult to extract. Furthermore, strong bases at elevated temperatures can trigger an E1cB elimination (retro-Michael), expelling the amine to form an undesired 2-(3,5-dimethoxyphenyl)acrylic acid. This protocol mitigates both risks by utilizing a one-pot N-protection/hydrolysis sequence at controlled temperatures.
Step-by-Step Methodology:
Protection: Dissolve the HCl salt (1.0 eq) in THF/H₂O (1:1, 0.2 M). Add NaHCO₃ (3.0 eq) to neutralize and buffer. Cool to 0 °C and add Boc₂O (1.1 eq). Stir at RT for 2 hours.
Validation (IPC 1): TLC (Hexanes:EtOAc 1:1) visualized with Ninhydrin. The primary amine stains purple; the successful N-Boc intermediate does not stain and migrates higher.
Hydrolysis: Without isolating the intermediate, add LiOH·H₂O (2.0 eq) directly to the mixture. Stir strictly at RT for 4 hours. Do not heat.
Workup: Remove THF in vacuo. Wash the aqueous layer with Et₂O to remove unreacted Boc₂O. Acidify the aqueous layer to pH 3–4 using 1M KHSO₄ (using KHSO₄ instead of HCl prevents premature Boc deprotection). Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Validation (IPC 2): LC-MS in negative ion mode to confirm the [M-H]⁻ mass of the N-Boc protected free acid.
Synthetic Workflows & Applications Diagram
Fig 1: Synthetic workflows and therapeutic applications of the beta-amino acid building block.
Application Notes and Protocols for the Purification of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate Hydrochloride
Abstract This document provides a comprehensive guide to the purification of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride, a key intermediate in pharmaceutical synthesis. The purity of this compound is p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the purification of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride, a key intermediate in pharmaceutical synthesis. The purity of this compound is paramount for ensuring the efficacy, safety, and reproducibility of subsequent synthetic transformations and final active pharmaceutical ingredients (APIs). This guide moves beyond simple procedural lists to explain the underlying chemical principles behind each purification step. We will explore three primary purification methodologies: Recrystallization, Purification via the Free Amine using Column Chromatography, and Acid-Base Extraction. Each section includes detailed, step-by-step protocols, troubleshooting advice, and the scientific rationale for experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking robust and validated methods for obtaining this compound in high purity.
Introduction: The Imperative of Purity
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate is a substituted β-amino ester. Such compounds are valuable chiral building blocks in medicinal chemistry. The presence of impurities, whether they are starting materials, by-products, or enantiomeric excesses, can have profound impacts on the biological activity and safety profile of a final drug product. Therefore, rigorous purification is not merely a procedural step but a critical component of quality control and drug development.
The hydrochloride salt form of this amine is often preferred due to its typically crystalline nature, which facilitates handling and improves stability compared to the often-oily free amine.[1] This guide will focus on methods to purify this salt, either directly or through intermediate conversion to its free base form.
The primary purification challenges often involve removing:
Unreacted starting materials.
By-products from the synthetic route.
Oligomeric or polymeric materials.
Residual solvents and reagents.
We will address these challenges through the strategic application of fundamental chemical separation techniques.
Method 1: Recrystallization of the Hydrochloride Salt
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out of the solution, leaving impurities behind in the "mother liquor."[2]
Causality Behind Experimental Choices:
The selection of an appropriate solvent is the most critical step. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For amine hydrochlorides, which are polar salts, polar protic solvents or mixtures are often effective.[1]
Protocol: Recrystallization
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of the crude hydrochloride salt in 0.5 mL of various solvents (see Table 1) at room temperature and upon heating.
Dissolution: Place the crude ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride in an Erlenmeyer flask. Add the chosen solvent (or solvent system) dropwise while heating the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding the hot solvent until the solid just dissolves. Using the minimum amount of solvent is key to maximizing yield.
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and activated charcoal.[2]
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation: Recrystallization Solvent Systems
Solvent System
Rationale
Expected Outcome
Isopropanol (IPA)
A moderately polar alcohol that often works well for amine hydrochlorides.
Good for forming well-defined crystals.
Ethanol/Water
Ethanol provides good solubility when hot, while water acts as an anti-solvent, reducing solubility upon cooling.
The ratio can be fine-tuned to optimize recovery.
Methanol
A highly polar solvent; may require cooling to very low temperatures for precipitation.
High solubility may lead to lower yields unless an anti-solvent is used.
Ethyl Acetate/Ethanol
A solvent/anti-solvent system. The salt is dissolved in a minimal amount of hot ethanol, and ethyl acetate is added until turbidity persists.
Effective for compounds that are too soluble in pure alcohols.[3]
Method 2: Purification via the Free Amine using Column Chromatography
While the hydrochloride salt is highly polar and can be difficult to purify by standard silica gel chromatography, the corresponding free amine is significantly less polar and more amenable to this technique.[4] This workflow involves converting the salt to the free base, purifying it by chromatography, and then converting it back to the hydrochloride salt.
Causality Behind Experimental Choices:
Silica gel is an acidic stationary phase. Running a basic amine directly on the column can lead to strong, irreversible binding or significant peak tailing. To counteract this, the mobile phase is often treated with a small amount of a base, like triethylamine, to saturate the acidic sites and ensure good elution. The free amine is chosen for chromatography because its moderate polarity allows for effective separation from non-polar and highly polar impurities on silica gel.[5]
Workflow Visualization: Chromatography of the Free Amine
Caption: Workflow for purification via free amine chromatography.
Protocol: Free Amine Purification
Liberation of Free Amine: Dissolve the crude hydrochloride salt in a separatory funnel containing ethyl acetate and water. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) portion-wise until the aqueous layer is basic (pH > 8, check with pH paper).
Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with fresh portions of ethyl acetate.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine, which is often an oil.
Column Chromatography:
Prepare a silica gel column using a suitable mobile phase (eluent). A good starting point, determined by Thin Layer Chromatography (TLC), is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v) with 0.5% triethylamine.
Dissolve the crude free amine in a minimal amount of dichloromethane or the eluent and load it onto the column.
Elute the column with the mobile phase, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Re-formation of Hydrochloride Salt:
Combine the pure fractions and remove the solvent under reduced pressure.
Dissolve the purified free amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
Slowly add a solution of HCl in diethyl ether or dioxane (e.g., 2M solution) dropwise with stirring.
The pure hydrochloride salt will precipitate out of the solution.
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[6]
Data Presentation: Chromatography Conditions
Parameter
Recommended Conditions
Rationale
Stationary Phase
Silica Gel, 230-400 mesh
Standard choice for normal-phase chromatography.[7]
Mobile Phase (TLC)
50:50 Hexane:Ethyl Acetate + 0.5% Triethylamine
Good starting point for assessing polarity.
Mobile Phase (Column)
Gradient elution from 80:20 to 50:50 Hexane:EtOAc + 0.5% Triethylamine
Allows for separation of less polar impurities first, followed by elution of the desired product.
Visualization (TLC)
UV light (254 nm) and/or Ninhydrin stain
The aromatic ring is UV-active; ninhydrin specifically stains primary amines.
Method 3: Purification by Acid-Base Extraction
This classical technique leverages the basicity of the amine functional group to move the compound between immiscible organic and aqueous phases by altering the pH.[1] It is particularly effective for removing neutral or acidic impurities.
Causality Behind Experimental Choices:
At a low pH, the amine is protonated to form the hydrochloride salt, which is soluble in the aqueous phase. At a high pH, it exists as the neutral free base, which is soluble in the organic phase. Neutral impurities will remain in the organic phase throughout, while acidic impurities will be extracted into a basic aqueous wash. This differential partitioning allows for a highly effective separation.
Workflow Visualization: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Protocol: Acid-Base Extraction
Initial Dissolution: Dissolve the crude product (either the free base or the HCl salt) in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
Removal of Acidic Impurities: Add a saturated aqueous NaHCO₃ solution, shake, and separate the layers. Discard the aqueous layer. This step removes any acidic by-products.
Extraction of Amine: Add 1M aqueous HCl to the organic layer. Shake vigorously. The amine will be protonated and move into the aqueous layer. Separate the layers and save the aqueous layer. Repeat the extraction on the organic layer with fresh 1M HCl to ensure complete recovery. The organic layer, now containing neutral impurities, can be discarded.
Removal of Neutral Impurities: Combine the acidic aqueous extracts in a clean separatory funnel. "Back-wash" this aqueous layer with a fresh portion of ethyl acetate to remove any residual neutral impurities that may have been carried over. Discard this organic wash.
Regeneration of Free Amine: Cool the aqueous layer in an ice bath and slowly add 2M or 4M aqueous NaOH with swirling until the solution is strongly basic (pH > 10). The free amine will separate, often as an oil or precipitate.
Final Extraction: Extract the free amine from the basified aqueous solution with several portions of fresh ethyl acetate or dichloromethane.
Final Workup: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified free amine.
Salt Formation: Convert the purified free amine to the hydrochloride salt as described in Method 2, Step 5.
Purity Assessment
Regardless of the method used, the purity of the final product must be rigorously assessed.
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any remaining impurities.
Mass Spectrometry: To confirm the molecular weight of the compound.
HPLC: To determine the purity as a percentage (e.g., >98% area). Chiral HPLC can be used to determine the enantiomeric excess (ee%).[8][9]
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The purification of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride can be effectively achieved through several well-established methodologies. The choice of method depends on the nature and quantity of the impurities present in the crude material.
Recrystallization is ideal for removing minor impurities from an already substantially pure, solid product.
Column chromatography of the free amine offers high resolving power and is excellent for removing impurities with different polarities.
Acid-base extraction is a robust and scalable method for efficiently removing neutral and acidic impurities.
For optimal results, a combination of these techniques may be employed. For instance, an initial purification by acid-base extraction could be followed by a final recrystallization to yield a product of exceptional purity, ready for use in demanding pharmaceutical development applications.
References
Beilstein Journals. "Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions." Accessed March 17, 2026. [Link]
MDPI. "Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino." Accessed March 17, 2026. [Link]
Google Patents. "CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
MDPI. "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Accessed March 17, 2026. [Link]
Wiley Online Library. "Synthesis of Enantiomerically Pure 3‐Amino‐2‐methylenealkanoates (Aza‐Morita–Baylis–Hillman Adducts) Mediated by Cinchona Alkaloids." Accessed March 17, 2026. [Link]
ResearchGate. "(PDF) A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl." Accessed March 17, 2026. [Link]
ResearchGate. "Synthesis of natural phenylpropa of natural phenylpropanoid esters via conventional chemical reactions rs via conventional." Accessed March 17, 2026. [Link]
Google Patents. "US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters." Accessed March 17, 2026.
ACS Publications. "Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol." Accessed March 17, 2026. [Link]
MDPI. "Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study." Accessed March 17, 2026. [Link]
ResearchGate. "Validated Chiral LC Method for the Enantiomeric Separation of β-Amino-β-(3-Methoxyphenyl) Propionic Acid | Request PDF." Accessed March 17, 2026. [Link]
Google Patents. "Crystallization of hydrohalides of pharmaceutical compounds." Accessed March 17, 2026.
ResearchGate. "(PDF) Chromatographic Separation of Amino Acids." Accessed March 17, 2026. [Link]
The Basics. "Recrystallization and Acid/Base Extraction." Accessed March 17, 2026. [Link]
YAKHAK HOEJI. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Accessed March 17, 2026. [Link]
CyberLeninka. "SYNTHESIS OF ETHYL ESTERS OF PHENYL- AND P-PHENYL SUBSTITUTED CYCLOPROPANECARBOXYLIC ACIDS AND THEIR CONVERSION." Accessed March 17, 2026. [Link]
Google Patents. "CN111632400B - Recrystallization purification method of enamine salt." Accessed March 17, 2026.
The Analytical Scientist. "New Era in Amino Acid Chiral Separation Beckons." Accessed March 17, 2026. [Link]
Google Patents. "US4486607A - Process for the production of phenyl substituted propanal." Accessed March 17, 2026.
Application Note & Protocols: In Vitro Assay Preparation and Characterization of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl
Introduction The study of novel chemical entities is a cornerstone of drug discovery. Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is an amino acid ester derivative whose biological activity is not yet widely char...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The study of novel chemical entities is a cornerstone of drug discovery. Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is an amino acid ester derivative whose biological activity is not yet widely characterized in public literature. The presence of the 3,5-dimethoxyphenyl moiety, however, provides a structural clue, as this group is found in a variety of compounds known to exhibit potent biological effects, including the inhibition of tubulin polymerization. For instance, derivatives of 2-amino-thiophene containing a dimethoxyphenyl group have demonstrated significant antiproliferative activity by interacting with the colchicine binding site on tubulin.[1]
This guide provides a comprehensive, experience-driven framework for researchers to systematically prepare and evaluate ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl in vitro. We will move beyond a simple recitation of steps to explain the scientific rationale behind each phase of the investigation. The protocols are designed to be self-validating through the inclusion of rigorous controls, ensuring the generation of trustworthy and interpretable data. Our approach begins with fundamental physicochemical characterization and progresses to broad cytotoxicity screening, followed by a specific, hypothesis-driven assay to probe a potential mechanism of action.
A validated and stable stock solution is the bedrock of any successful in vitro study. An incorrect concentration due to poor solubility will invalidate all subsequent data. Given that the subject compound is a hydrochloride salt, it is expected to have higher aqueous solubility than its free base, but this cannot be assumed. The following protocol establishes a reliable method for creating a master stock solution.
Protocol 1.1: Solubility Determination and Master Stock Preparation
Objective: To determine the practical solubility limit of the compound in common laboratory solvents and prepare a filtered, high-concentration master stock for serial dilutions.
Accurately weigh 1-2 mg of the compound into three separate 1.5 mL microcentrifuge tubes.
To the first tube, add 100 µL of deionized water. To the second, add 100 µL of PBS (pH 7.4). To the third, add 100 µL of DMSO. This creates initial test concentrations of 10-20 mg/mL.
Vortex each tube vigorously for 2 minutes.
Visually inspect for complete dissolution. Observe against a dark background. Note any particulate matter.
If the compound dissolves, proceed to the next step. If not, add the solvent in 100 µL increments, vortexing after each addition, until dissolution is achieved or it becomes clear the compound is poorly soluble.
Quantitative Data Summary: Record your observations. This data is crucial for selecting appropriate vehicles for different assays.
Based on the screening, DMSO is the most likely solvent to achieve a high-concentration stock.
Accurately weigh out 10 mg of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl.
Add the appropriate volume of sterile DMSO to achieve a desired high concentration (e.g., 20-50 mM). Always add the compound to the tube before the solvent to prevent coating the tube walls.
Vortex thoroughly for 5 minutes or until the compound is completely dissolved.
To ensure sterility and remove any micro-particulates, filter the stock solution through a 0.22 µm syringe filter into a sterile, amber-colored storage tube.
Prepare small-volume aliquots (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.
Store aliquots at -20°C or -80°C, protected from light.
Expert Insight: Using DMSO is standard practice for initial screening as it solubilizes a wide range of organic molecules. However, the final concentration of DMSO in your cell culture media should typically not exceed 0.5% (and ideally be ≤0.1%) to avoid solvent-induced cytotoxicity. This must be accounted for when preparing working dilutions.
Section 2: Strategic Assay Selection
The choice of initial assays should be hypothesis-driven, based on the compound's structural features. As previously noted, the dimethoxyphenyl moiety is a structural alert for potential interaction with the microtubule network.[1] This leads to a logical investigative workflow.
Caption: Logical workflow for assay selection based on structural analysis.
The first step in evaluating biological activity is to determine if the compound affects cell viability. An MTS or MTT assay is a robust, high-throughput method to measure the metabolic activity of cells, which serves as a proxy for cell proliferation and cytotoxicity.
Protocol 3.1: MTS/MTT Cytotoxicity Assay
Objective: To determine the dose-dependent effect of the compound on the viability of a selected cancer cell line (e.g., HeLa or A549) and calculate the IC₅₀ (half-maximal inhibitory concentration).
Positive control (e.g., Paclitaxel or Colchicine stock in DMSO)
MTS or MTT reagent
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
Methodology:
Cell Seeding:
Trypsinize and count a healthy, sub-confluent culture of HeLa cells.
Dilute the cells in complete medium to a concentration of 5 x 10⁴ cells/mL.
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Compound Treatment:
Prepare serial dilutions of your compound in complete culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions.
Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration well.
Also, prepare dilutions for your positive control (e.g., Paclitaxel, with a known IC₅₀ in the low nM range).
After 24 hours of incubation, carefully remove the old medium from the cells.
Add 100 µL of the medium containing the compound dilutions, vehicle control, or positive control to the appropriate wells. Include "media only" wells for background subtraction.
Return the plate to the incubator for 48-72 hours.
Plate Layout Example:
Well
1
2
3
4
5
6
7
8
9
10
11
12
A-C
100 µM
20 µM
4 µM
0.8 µM
0.16 µM
32 nM
6.4 nM
Vehicle
Pos. Ctrl
Pos. Ctrl
Pos. Ctrl
Media Only
D-F
100 µM
20 µM
4 µM
0.8 µM
0.16 µM
32 nM
6.4 nM
Vehicle
Pos. Ctrl
Pos. Ctrl
Pos. Ctrl
Media Only
G-H
Spare
Spare
Spare
Spare
Spare
Spare
Spare
Spare
Spare
Spare
Spare
Spare
Assay Development & Reading:
After the incubation period, add 20 µL of MTS reagent to each well.
Incubate for 1-4 hours at 37°C, 5% CO₂. The time may need to be optimized.
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the "media only" wells from all other wells.
Normalize the data by setting the average of the vehicle control wells to 100% viability.
Plot the normalized viability (%) against the log of the compound concentration.
Use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value.
Section 4: Tier 2 Protocol - Probing the Mechanism of Action
If the compound demonstrates dose-dependent cytotoxicity in the Tier 1 assay, the next logical step is to test the primary hypothesis: does it interact with tubulin? A cell-free tubulin polymerization assay provides a direct, biochemical answer.
Protocol 4.1: In Vitro Tubulin Polymerization Assay
Objective: To determine if the compound directly inhibits or enhances the polymerization of purified tubulin in vitro.
Materials:
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and general tubulin buffer)
Compound master stock and positive/negative controls (e.g., Paclitaxel as an enhancer, Colchicine/Vinblastine as an inhibitor).
Temperature-controlled microplate reader (37°C) capable of kinetic fluorescence or absorbance readings.
Methodology:
Reagent Preparation:
Prepare all kit components on ice as instructed by the manufacturer. Tubulin is temperature-sensitive and will polymerize spontaneously at room temperature.
Prepare dilutions of your test compound, Paclitaxel (enhancer), and Colchicine (inhibitor) in the provided tubulin buffer. Also prepare a vehicle (DMSO) control.
Assay Setup:
On ice, add the reaction components to a pre-chilled 96-well plate. A typical reaction mixture includes buffer, GTP, tubulin, and the fluorescent reporter.
Add your compound dilutions or controls to the appropriate wells.
The reaction is initiated by placing the plate into the pre-warmed (37°C) plate reader.
Kinetic Measurement:
Immediately begin measuring the signal (e.g., fluorescence) every minute for 60-90 minutes.
Polymerization of tubulin into microtubules will cause an increase in the signal over time.
Data Interpretation:
Vehicle Control: Will show a characteristic sigmoidal curve of tubulin polymerization (nucleation, growth, and plateau phases).
Inhibitor (Colchicine): Will suppress the rate and extent of polymerization, resulting in a flattened curve.
Enhancer (Paclitaxel): Will increase the rate and extent of polymerization, resulting in a steeper and higher curve.
Test Compound: Compare the curve generated by your compound to the controls. A flattened curve suggests inhibition, while a steeper curve suggests enhancement of polymerization.
Section 5: Integrated Experimental Workflow
Caption: A comprehensive workflow for the in vitro characterization of a novel compound.
References
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PMC (National Center for Biotechnology Information). [Link]
Application Notes & Protocols: Scale-Up Synthesis of Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate HCl
Abstract This document provides a comprehensive guide for the scale-up synthesis of Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate Hydrochloride, a key intermediate in pharmaceutical development. Two primary synthetic s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate Hydrochloride, a key intermediate in pharmaceutical development. Two primary synthetic strategies, the Knoevenagel-based reductive amination and a direct Aza-Michael addition, are critically evaluated for their scalability, efficiency, and robustness. Detailed, step-by-step protocols for each key transformation are provided, emphasizing critical process parameters, safety considerations, and analytical controls necessary for successful large-scale production. This guide is intended for researchers, scientists, and drug development professionals seeking to transition from laboratory-scale synthesis to pilot or manufacturing scale.
Introduction
Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate and its hydrochloride salt are valuable building blocks in the synthesis of various biologically active molecules. The presence of the 3,5-dimethoxyphenyl moiety and the β-amino ester functionality makes it a precursor for compounds with potential applications in medicinal chemistry. As drug candidates progress through the development pipeline, the demand for larger quantities of such intermediates necessitates the development of scalable, cost-effective, and reproducible synthetic routes. This application note details two viable pathways for the multigram to kilogram synthesis of the target compound, providing the necessary protocols and scientific rationale to enable successful technology transfer.
Comparative Analysis of Synthetic Strategies
Two principal retrosynthetic approaches have been evaluated for the scale-up synthesis of the target compound. The selection of an optimal route for large-scale production depends on a multitude of factors including raw material cost and availability, reaction efficiency, ease of purification, operational safety, and environmental impact.
Strategy 1: Knoevenagel Condensation followed by Reductive Amination
This classical approach involves the initial formation of an α,β-unsaturated ester via a Knoevenagel condensation of 3,5-dimethoxybenzaldehyde with a suitable active methylene compound, followed by a reduction of the nitro group and subsequent esterification.
Strategy 2: Direct Aza-Michael Addition
A more atom-economical approach involves the direct conjugate addition of an amine source to a pre-formed ethyl 2-(3,5-dimethoxyphenyl)acrylate intermediate. This strategy can potentially reduce the number of synthetic steps.[1][2]
The following table summarizes the key considerations for each strategy:
Handling of nitro-containing intermediates, catalyst selection for hydrogenation.[3]
Regio- and stereoselectivity of the Michael addition, potential for polymerization.[4]
Scalability
Well-established transformations, generally scalable.
Can be highly efficient, but may require careful optimization of reaction conditions.
Recommended Scale-Up Strategy: A Hybrid Approach
After careful consideration of both strategies, a hybrid approach leveraging the robustness of the Knoevenagel condensation followed by a highly efficient catalytic hydrogenation is recommended for reliable scale-up. This pathway offers a clear and well-defined progression with intermediates that are readily purified and characterized.
Synthetic Workflow Diagram
Caption: Recommended synthetic workflow for scale-up.
Detailed Experimental Protocols
PART 1: Synthesis of Ethyl (E)-2-(3,5-dimethoxyphenyl)-3-nitroacrylate
This procedure is adapted from established Knoevenagel condensation protocols.[5]
Materials and Equipment:
3,5-Dimethoxybenzaldehyde (1.0 eq)
Ethyl nitroacetate (1.1 eq)
Piperidine (0.1 eq)
Acetic acid (0.2 eq)
Toluene
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
Heating/cooling circulator
Rotary evaporator
Procedure:
To a clean and dry jacketed glass reactor, charge 3,5-dimethoxybenzaldehyde and toluene. Begin agitation.
Add ethyl nitroacetate to the reactor.
Add piperidine and acetic acid to the reaction mixture.
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Water will be removed azeotropically. Monitor the reaction progress by TLC or HPLC.
Once the reaction is complete, cool the mixture to room temperature.
Wash the organic layer sequentially with water, 1 M HCl, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired ethyl (E)-2-(3,5-dimethoxyphenyl)-3-nitroacrylate as a solid.
PART 2: Catalytic Hydrogenation to Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate
The reduction of the nitro group is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.[6][7]
10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol%)
Ethanol or Methanol
Hydrogenator (e.g., Parr apparatus or stirred autoclave)
Filter aid (e.g., Celite®)
Hydrogen gas supply
Procedure:
To a suitable hydrogenation vessel, charge the ethyl (E)-2-(3,5-dimethoxyphenyl)-3-nitroacrylate and the solvent (ethanol or methanol).
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Palladium on carbon is pyrophoric and should be handled with care.
Seal the reactor and purge several times with nitrogen followed by hydrogen.
Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous agitation.
The reaction is typically exothermic; maintain the temperature between 25-40 °C using external cooling if necessary.
Monitor the reaction by hydrogen uptake and/or HPLC analysis. The reaction is typically complete within 4-8 hours.
Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate as an oil.
PART 3: Formation and Isolation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine product.[8][9]
Hydrogen Chloride solution (e.g., 2 M in diethyl ether or anhydrous HCl gas)
Jacketed glass reactor with overhead stirrer and temperature probe
Filtration apparatus (e.g., Büchner funnel or Nutsche filter)
Vacuum oven
Procedure:
Dissolve the crude ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate in a suitable solvent such as anhydrous diethyl ether or isopropanol in a jacketed reactor.
Cool the solution to 0-5 °C with stirring.
Slowly add a solution of hydrogen chloride (1.0-1.2 eq) in the same solvent to the cooled solution. The hydrochloride salt should precipitate out of the solution.
Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
Isolate the solid product by filtration.
Wash the filter cake with cold anhydrous diethyl ether or isopropanol to remove any impurities.
Dry the product under vacuum at a temperature not exceeding 40-50 °C to a constant weight.
Analytical Characterization
The identity and purity of the final product and key intermediates should be confirmed by appropriate analytical techniques, including:
¹H NMR and ¹³C NMR: To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess purity.
Melting Point: For the solid hydrochloride salt.
Safety Considerations
Palladium on Carbon: As mentioned, Pd/C is pyrophoric and must be handled in a wet state and under an inert atmosphere. Proper grounding and bonding of equipment are essential to prevent static discharge.
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and using appropriately rated equipment.
Hydrogen Chloride: Anhydrous HCl and its solutions are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a fume hood.
General Precautions: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described synthetic route, centered around a Knoevenagel condensation and subsequent catalytic hydrogenation, provides a reliable and scalable method for the production of Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate HCl. The protocols outlined in this application note have been designed to be robust and transferable to a larger scale. Careful attention to the critical process parameters and safety precautions will ensure a successful and efficient synthesis campaign.
References
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC. (n.d.).
JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents. (n.d.).
EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents. (n.d.).
Synthesis of Ethyl 3-Amino-5-arylthiophene-2-carboxylates Based on α-Chlorocinnamonitriles. - ResearchGate. (n.d.).
Practical, Catalytic Enantioselective Hydrogenation to Synthesize N-Unprotected β-Amino Esters | Organic Process Research & Development - ACS Publications. (2011).
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.).
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines - MDPI. (2020).
Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC. (n.d.).
CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC. (2024).
Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary | Request PDF - ResearchGate. (n.d.).
US4507495A - Process for production of ethyl acrylate - Google Patents. (n.d.).
Poly β-Amino Esters (PBAEs): A Comprehensive Guide - ResolveMass Laboratories Inc. (2025).
(PDF) Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols - ResearchGate. (2025).
Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes | Organic Letters - ACS Publications. (2023).
Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities - ACS Publications. (2004).
Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC. (n.d.).
A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (n.d.).
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. (n.d.).
CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents. (n.d.).
How to remove hydrochloric acid in amino acid methal ester hydrochloric acid.EssenceEssence - ECHEMI. (n.d.).
Reduction of nitro compounds - Wikipedia. (n.d.).
Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A. (2025).
Michael Addition - Organic Chemistry Portal. (n.d.).
Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Publishing. (2024).
US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters - Google Patents. (n.d.).
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. (n.d.).
3,5-dimethoxybenzaldehyde, 7311-34-4 - The Good Scents Company. (n.d.).
CN1435408A - Process of one-step hydrogenation synthesis of alpha-substd. beta-amino acid - Google Patents. (n.d.).
How to purify amino acid with mineral salt : r/OrganicChemistry - Reddit. (2024).
An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents - Rsc.org. (n.d.).
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023).
Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes - Encyclopedia. (2022).
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - Frontiers. (2022).
Application Notes and Protocols: Catalytic Reduction Strategies for the Synthesis of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl
Introduction Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate is a β-amino ester, a structural motif of significant interest in medicinal chemistry and drug development. β-amino acids and their derivatives are crucial bui...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate is a β-amino ester, a structural motif of significant interest in medicinal chemistry and drug development. β-amino acids and their derivatives are crucial building blocks for peptidomimetics, natural products, and various pharmaceutically active compounds, valued for their unique conformational properties and biological activities.[1] The hydrochloride salt form enhances the compound's stability, solubility, and handling characteristics, making it suitable for further applications.
This document provides a detailed technical guide on robust and scalable catalytic reduction methods for the synthesis of this target compound. We will explore several strategic approaches, focusing on the underlying chemical principles, the rationale behind procedural choices, and detailed, reproducible protocols. The primary focus will be on the catalytic hydrogenation of a nitro precursor, a widely adopted, high-yielding, and clean synthetic route.
Conceptual Framework: Retrosynthetic Analysis
A logical synthesis plan begins with a retrosynthetic analysis to identify practical starting materials and key transformations. The target amine can be disconnected at the C-N bond, revealing several potential precursors accessible via catalytic reduction.
Caption: Retrosynthetic analysis of the target compound.
Primary Strategy: Hydrogenation of an Ethyl 2-(3,5-dimethoxyphenyl)-3-nitropropanoate Intermediate
This two-step approach is arguably the most efficient and widely applicable method. It involves the synthesis of an α,β-unsaturated nitroester, followed by a single catalytic hydrogenation step that concurrently reduces both the carbon-carbon double bond and the nitro group.
Step 1: Synthesis of the Nitroalkene Precursor
The precursor, ethyl 2-(3,5-dimethoxyphenyl)-3-nitroacrylate, is synthesized via a Knoevenagel condensation between 3,5-dimethoxybenzaldehyde and ethyl nitroacetate. This reaction is typically base-catalyzed and proceeds readily.
Step 2: Catalytic Hydrogenation of the Nitroalkene
The core of the synthesis is the reduction of both the alkene and the nitro functionalities. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and scalability.
Causality Behind Experimental Choices:
Catalyst Selection: Palladium on activated carbon (Pd/C) is the preferred catalyst for this transformation.[2] It is highly effective for the reduction of both aromatic nitro groups and carbon-carbon multiple bonds under mild conditions.[3][4] The carbon support provides a high surface area for the reaction to occur efficiently.[3] Raney Nickel is a viable alternative, though it may require higher pressures and temperatures and can sometimes be less chemoselective.[5]
Hydrogen Source: Molecular hydrogen (H₂) is the ideal reductant, as the only byproduct is water, ensuring a simple work-up. The reaction can be conducted using a hydrogen-filled balloon for small-scale synthesis or a pressurized hydrogenation apparatus (e.g., a Parr shaker) for larger scales.
Solvent: Solvents like ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc) are commonly used. They effectively dissolve the starting material and do not interfere with the catalysis. Ethanol is often chosen for its low cost and favorable solubility profile for both the reactant and product.
Caption: Experimental workflow for the nitro reduction strategy.
Protocol 1: Catalytic Hydrogenation of Ethyl 2-(3,5-dimethoxyphenyl)-3-nitroacrylate
10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol% Pd)
Ethanol (EtOH), anhydrous
Hydrogen (H₂) gas
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Celite® or a similar filter aid
Equipment:
Heavy-walled hydrogenation flask or Parr hydrogenation apparatus
Magnetic stirrer
Hydrogen balloon or regulated H₂ gas line
Buchner funnel and filter paper
Rotary evaporator
Procedure:
Vessel Preparation: To a hydrogenation flask containing a magnetic stir bar, add ethyl 2-(3,5-dimethoxyphenyl)-3-nitroacrylate (1.0 eq).
Solvent Addition: Add anhydrous ethanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).
Catalyst Addition: Carefully add 10% Pd/C (1-5 mol% of Pd relative to the substrate). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care, preferably under an inert atmosphere (e.g., nitrogen or argon) if dry.
Hydrogenation:
Secure the flask to the hydrogenation apparatus.
Purge the system by evacuating and backfilling with nitrogen (3 cycles), followed by evacuating and backfilling with hydrogen (3 cycles).
Pressurize the vessel to the desired H₂ pressure (typically 1-4 atm or ~50 psi) and begin vigorous stirring.
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS after carefully venting and taking an aliquot. The reaction is typically complete within 4-24 hours.
Catalyst Removal:
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Safety Note: Do not allow the filter cake to dry completely in the air, as it can ignite. Keep it wet with solvent until it can be properly quenched and disposed of.
Isolation of Free Amine: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate as an oil or solid.
HCl Salt Formation:
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Slowly add a solution of HCl in diethyl ether (or a similar solvent) dropwise with stirring.
The hydrochloride salt will typically precipitate as a white solid.
Final Product Isolation: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Parameter
Typical Value
Rationale
Catalyst
10% Pd/C
High activity for both nitro and alkene reduction.[2][4]
Catalyst Loading
1–5 mol% (Pd)
Balances reaction rate with cost and ease of removal.
Solvent
Ethanol
Good solubility for reactants and products; common hydrogenation solvent.
H₂ Pressure
1–4 atm (15–60 psi)
Sufficient for reduction without requiring specialized high-pressure gear.
Temperature
20–40 °C
Reaction typically proceeds efficiently at or near room temperature.
Typical Yield
>90%
This is a high-yielding transformation.
Alternative Strategy: Reductive Amination
Reductive amination offers a convergent route by forming the C-N bond and reducing the imine intermediate in a single pot.[6] This method would start from the corresponding β-keto ester, ethyl 2-(3,5-dimethoxyphenyl)-3-oxopropanoate.
Causality Behind Experimental Choices:
Reaction Principle: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonium formate) to form an enamine/imine intermediate. This intermediate is then catalytically hydrogenated in situ to the desired primary amine.[7]
Catalyst and Reductant: As with the previous method, Pd/C or Raney Nickel with H₂ gas are effective catalytic systems. The presence of a mild acid catalyst (like acetic acid) can facilitate imine formation.[6]
Advantages: This one-pot procedure can be highly efficient. Furthermore, the field of biocatalysis utilizes imine reductases (IREDs) for the asymmetric reductive amination of ketones, offering a pathway to enantiomerically pure amines, which is of high value in pharmaceutical synthesis.[8]
Reaction Setup: In a hydrogenation vessel, combine the β-keto ester (1.0 eq), the ammonia source (e.g., ammonium acetate, 3.0 eq), and the solvent (MeOH or EtOH).
Technical Support Center: Synthesis of Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate HCl
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate HCl. It addresses common challenges...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate HCl. It addresses common challenges in improving reaction yield and purity, offering troubleshooting strategies and optimized protocols grounded in established chemical principles.
Introduction: Navigating the Synthesis
The synthesis of β-amino esters, such as ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate, is a critical step in the development of various pharmaceutical agents and complex molecular scaffolds. Achieving high yield and purity can be challenging due to competing side reactions, difficulties in intermediate stability, and complex purification procedures. This guide is structured to provide direct, actionable solutions to the most common issues encountered during this synthesis.
Section 1: Core Synthetic Strategies
Two primary and reliable pathways for the synthesis of the target compound are the Knoevenagel condensation followed by reduction, and the reductive amination of a β-keto ester intermediate. The choice between them often depends on starting material availability, scalability, and desired stereochemical control.
This robust two-step approach first constructs the carbon skeleton via a Knoevenagel condensation, followed by a reduction of both the carbon-carbon double bond and the nitro group.
Caption: Reductive amination of a β-keto ester intermediate.
Causality and Expertise: This route hinges on the successful formation of the β-keto ester. The subsequent reductive amination is a cornerstone of amine synthesis. [1]Using a mild reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN) is critical. [2]These reagents are selective for the protonated imine (iminium ion) over the ketone, allowing the reaction to be performed in a single pot under mildly acidic conditions which favor imine formation.
[3]
Section 2: Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis, particularly focusing on the more common reductive amination pathway, although many principles apply to both routes.
Q1: My reaction has stalled. TLC analysis shows significant amounts of the starting β-keto ester and no product. What is the likely cause?
A: This almost certainly indicates a failure in the initial imine or enamine formation, which is the necessary first step before reduction can occur.
Underlying Cause: Imine/enamine formation is an equilibrium-driven process that releases water. If this water is not removed or if the pH is not optimal, the equilibrium will not favor the imine/enamine intermediate.
Solutions:
pH Adjustment: The reaction requires a mildly acidic pH (typically 4-6) to catalyze imine formation without deactivating the amine nucleophile. Add a catalytic amount of acetic acid (typically 0.5-1.1 equivalents relative to the amine) to facilitate the reaction.
[3] 2. Water Removal: If the reaction is still sluggish, especially with less reactive ketones, the addition of a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium toward the imine product.
Monitoring: Before adding the reducing agent, it is crucial to confirm imine/enamine formation. This can be monitored by TLC, where the spot for the starting ketone should disappear and be replaced by a new, typically less polar, spot for the intermediate.
[3][4]
Q2: The reduction is incomplete. I have a mixture of my desired amine product and the imine/enamine intermediate. How can I drive the reaction to completion?
A: Incomplete reduction is a common issue, often stemming from the reducing agent's potency, quantity, or reaction conditions.
Underlying Cause: The hydride reagent may be decomposing, be insufficient, or the reaction may not have run long enough.
Solutions:
Check Reagent Quality: Sodium borohydride and its derivatives are sensitive to moisture. Ensure you are using a fresh, dry bottle of the reducing agent. You can test its activity on a simple ketone like acetone.
[2] 2. Increase Reagent Equivalents: While catalytic acid is used, a stoichiometric amount of the hydride source is required. For difficult reductions, increasing the equivalents of the reducing agent (e.g., from 1.2 to 1.5-2.0 eq) can be effective.
Increase Reaction Time/Temperature: Some reductions are slow at room temperature. Allowing the reaction to stir for 24 hours or longer can lead to completion. [3]Gentle heating (e.g., to 40-50 °C) can also accelerate the reduction, but should be done cautiously to avoid side reactions.
Choice of Reducing Agent: If NaBH₃CN or STAB are ineffective, a stronger, less selective reducing agent like NaBH₄ can be used, but this often requires a two-step process: first form the imine, remove the water/catalyst, and then perform the reduction in a solvent like methanol.
[4]
Q3: My final product is difficult to purify. The workup yields an inseparable mixture. What are some effective purification strategies?
A: Purification challenges often arise from the similar polarities of the desired amine and unreacted imine or other byproducts.
Underlying Cause: Standard acid-base extractions can be complicated if the imine impurity is also basic and extracts along with the product amine.
[4]* Solutions:
Drive the Reaction to Completion: The most effective strategy is to ensure the reaction is complete before workup, eliminating the problematic impurity at the source (see Q2).
HCl Salt Crystallization: The target compound is an HCl salt. A highly effective purification method is to isolate the free base after an aqueous workup, dissolve it in a suitable solvent (like diethyl ether, ethyl acetate, or isopropanol), and then precipitate the HCl salt by adding a solution of HCl in that solvent. The salt is often crystalline and will precipitate with high purity, leaving more soluble impurities behind.
Boc Protection: If chromatographic separation is necessary but difficult, consider protecting the crude amine product with Boc-anhydride (di-tert-butyl dicarbonate). The resulting N-Boc protected amine is typically much less polar and easier to purify via silica gel chromatography. The Boc group can then be cleanly removed with an acid like TFA or HCl.
Section 3: Experimental Protocols & Data
Protocol 1: Reductive Amination of Ethyl 2-(3,5-dimethoxyphenyl)-3-oxobutanoate
To a solution of ethyl 2-(3,5-dimethoxyphenyl)-3-oxobutanoate (1.0 eq) in methanol (0.2 M), add ammonium acetate (5.0 eq) and glacial acetic acid (1.1 eq).
Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the enamine intermediate by TLC (Typical eluent: 3:1 Hexanes:Ethyl Acetate).
Once enamine formation is complete (disappearance of the starting keto-ester), cool the reaction mixture to 0 °C in an ice bath.
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the enamine intermediate is consumed.
Quench the reaction by slowly adding 1M HCl until the pH is ~2 to neutralize excess reducing agent.
Concentrate the mixture under reduced pressure to remove methanol.
Perform an aqueous workup: dilute with water, wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH >10 with 2M NaOH and extract the product free base with ethyl acetate (3x).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.
Dissolve the crude oil in minimal anhydrous diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl.
Table 1: Reagent Stoichiometry and Typical Yields
Reagent
Equivalents
Role
Typical Yield Range
β-Keto Ester
1.0
Substrate
N/A
Ammonium Acetate
3.0 - 5.0
Amine Source
N/A
Acetic Acid
0.5 - 1.1
Catalyst
N/A
NaBH₃CN / STAB
1.2 - 2.0
Reducing Agent
65-85%
HCl (for salt)
1.1 - 1.5
Salt Formation
>95% (crystallization)
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the reaction progress?A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 3:1 or 2:1 Hexanes:Ethyl Acetate. The starting keto-ester, the intermediate enamine/imine, and the final amine product should all have distinct Rf values. Staining with ninhydrin can be helpful to specifically visualize the primary amine product.
Q: Can I use a different amine source instead of ammonium acetate?A: Yes, anhydrous ammonia bubbled through the solvent or a solution of ammonia in methanol can be used. However, ammonium acetate is often more convenient as it is a solid and also helps buffer the reaction medium.
Q: Are there any specific safety considerations?A: Yes. Sodium cyanoborohydride (NaBH₃CN) can release toxic hydrogen cyanide (HCN) gas if the solution becomes too acidic (pH < 4). [2]Always handle it in a well-ventilated fume hood and quench the reaction carefully, ensuring the pH does not drop too low too quickly. When working with ethereal HCl, be aware that it is corrosive and volatile.
References
Davies, S. G., & Fletcher, A. M. (2007). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. The Journal of organic chemistry, 72(18), 6905–6916. [Link]
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary alpha-amino acids. Part 2: Enantioselective synthesis. Tetrahedron: Asymmetry, 18(5), 569-623.
BenchChem. (2025).
Various Authors. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
Various Authors. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
ResearchGate. (2016). Michael addition reaction of ethyl 3‐amino‐but‐2‐enoates to... ResearchGate. [Link]
Guidechem. ethyl 2-cyano-3-(2,5-dimethoxyphenyl)
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
Google P
Supporting Information. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium.
Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]
Fadlan, A., et al. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)
Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. [Link]
Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. [Link]
Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840–842. [Link]
Asymmetric Synthesis of Unusual Amino Acids. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
PubMed. (2007). Asymmetric synthesis of beta2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. [Link]
PMC. (n.d.). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. [Link]
Chemical Science (RSC Publishing).
PubMed. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. [Link]
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). Molecules, 24(24), 4501.
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
SciELO. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. [Link]
BenchChem. (n.d.).
Barabanov, M. A., & Beryozkina, T. V. (2019). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Fine Chemical Technologies, 14(6), 39-47.
ResearchGate. Synthetic approach for substituted 3-amino-1,2,4-triazines and their chemical reactivities and biological properties.
Technical Support Center: Crystallization of Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate HCl
Welcome to the technical support center for the crystallization of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the crystallization of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a high-purity, crystalline form. Drawing from established principles of physical chemistry and crystallization science, this document provides in-depth troubleshooting advice and practical, step-by-step protocols.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequently encountered problems during the crystallization of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl. Each issue is presented in a question-and-answer format, explaining the root causes and offering targeted solutions.
Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal.[1][2] This typically occurs when a supersaturated solution is cooled to a temperature above the melting point of the solid form in that specific solvent environment, or when the concentration of the solute is too high, leading to liquid-liquid phase separation.[1][3][4] For amine hydrochloride salts, this can be particularly prevalent due to their potential for complex interactions with the solvent.
Causality and Solutions:
High Supersaturation: The driving force for crystallization is supersaturation, but if it's too high, the system can bypass the orderly process of crystal nucleation and growth, leading to the formation of a disordered, liquid-like phase.[3][5]
Solution: Reduce the rate of supersaturation. This can be achieved by slowing down the cooling rate of your solution.[2][3] Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first, and then transfer it to a refrigerator. This kinetic control often favors the thermodynamic product: the stable crystal lattice.[3]
Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your compound, causing it to "melt" in the solution as it cools.[2]
Solution: Re-evaluate your solvent system. Use a solvent with a lower boiling point or introduce a co-solvent (an anti-solvent) that reduces the overall solubility of the compound more gently.
Impurity Effects: Impurities can depress the melting point of your compound and interfere with the crystal lattice formation, promoting oiling out.[5][6]
Solution: Ensure the starting material is as pure as possible. If necessary, perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.
Protocol: Overcoming Oiling Out
Re-heat the solution containing the oil until it is fully dissolved.
Add a small amount of additional "good" solvent (e.g., 5-10% more volume) to slightly decrease the saturation level.[1]
Ensure the solution is free of any particulate matter by performing a hot filtration.
Allow the solution to cool very slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels to slow heat transfer.[1]
If crystals begin to form, continue the slow cooling process. If oiling out reoccurs, repeat the process with even more solvent or consider a different solvent system.
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
A2: The failure of crystals to form from a cooled, supersaturated solution is a common issue that can often be resolved by inducing nucleation. Nucleation is the initial step where solute molecules arrange themselves into a stable, ordered cluster that can then grow into a macroscopic crystal.[7]
Causality and Solutions:
Insufficient Supersaturation: You may have used too much solvent, meaning the solution is not sufficiently supersaturated at the lower temperature for spontaneous nucleation to occur.[2][8][9]
Solution: Reduce the solvent volume. Gently heat the solution and evaporate a portion of the solvent (e.g., 25-50%) before attempting to cool it again.[8][9]
High Nucleation Energy Barrier: Sometimes, the energy barrier for forming the initial crystal nucleus is too high for it to happen spontaneously.
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[9][10] The microscopic imperfections on the glass provide a high-energy surface that acts as a template for nucleation.[10]
Solution 2: Seeding. Introduce a "seed crystal"—a tiny crystal of the pure compound—into the solution.[8][10][11] The seed crystal provides a pre-existing template for further crystal growth, bypassing the initial nucleation step.[10] If you don't have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, letting the solvent evaporate off the rod to leave a thin film of solid, and then re-introducing the rod into the solution.[9][10]
Troubleshooting Decision Workflow
Here is a visual guide to help you systematically troubleshoot your crystallization experiment.
Caption: A decision tree for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q3: How do I select the best solvent system for crystallization?
A3: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. [7][12][13] For amine hydrochloride salts, polar protic solvents or mixtures are often a good starting point.
Solvent Selection Strategy:
Polarity Matching: "Like dissolves like." Since your compound is a salt, polar solvents are necessary. Start with alcohols (isopropanol, ethanol) or solvent/water mixtures.[14]
Solubility Testing: Test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points.
Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system is a powerful alternative.[8] Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.
Solvent System Component
Role
Examples
Boiling Point (°C)
Polarity (Dielectric Constant, ε)
Good Solvent
Dissolves the compound when hot
Isopropanol, Ethanol, Methanol
82.6, 78.4, 64.7
19.9, 24.5, 32.7
Anti-Solvent
Reduces solubility upon addition
Diethyl Ether, Ethyl Acetate, Heptane
34.6, 77.1, 98.4
4.3, 6.0, 1.9
Note: The two solvents in a mixed system must be miscible.[8]
Q4: My crystals are very fine needles or powder. How can I grow larger, higher-quality crystals?
A4: The rate of crystal growth directly impacts crystal size and quality. Rapid crystallization traps impurities and solvent, leading to small, impure crystals.[1] Slow, controlled growth allows the molecules to arrange themselves into a more perfect, lower-energy lattice, resulting in larger and purer crystals.
Techniques for Growing Larger Crystals:
Slow Cooling: As mentioned previously, this is the most critical factor. A slower cooling rate reduces the level of supersaturation and allows more time for crystal growth versus rapid nucleation.[3][15]
Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material.[16]
Protocol: Dissolve your compound in a small vial using a relatively volatile solvent. Place this small, open vial inside a larger, sealed jar that contains a small amount of an anti-solvent.[16] The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth over hours or days.[15][16]
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser "good" solvent.[16] Crystallization will occur slowly at the interface between the two solvents as they gradually mix.[16]
Q5: How does the hydrochloride salt form affect crystallization?
A5: The hydrochloride salt form significantly influences the compound's physical properties, making it more polar and generally more crystalline than the freebase. The formation of the salt introduces strong ionic interactions (N⁺-H···Cl⁻), which can serve as robust anchors in the crystal engineering process, promoting the formation of an ordered crystal lattice.[17] However, these same strong interactions can sometimes lead to the formation of very stable amorphous solids or oils if the crystallization conditions are not optimal. The choice of a protic solvent (like an alcohol or water) can be crucial as it can effectively solvate the ions and mediate the crystallization process.[18]
References
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
Guide for crystallization. (n.d.). Retrieved from [Link]
Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]
Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]
Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
Recrystallization Solvent Selection Guide. (n.d.). Scribd. Retrieved from [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
Crystallisation Techniques. (2006, January 8). University of Cambridge. Retrieved from [Link]
Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
Recrystallization. (n.d.). IGNOU. Retrieved from [Link]
Rousseau, R. W., & Acevedo, D. (2014). Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. Crystal Growth & Design, 14(11), 5589-5597.
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022, December 5). ResearchGate. Retrieved from [Link]
Choi, H. (2020). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
van der Leeden, M. C., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 125-131.
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
Method for preparation and crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). European Patent Office.
preventing degradation of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl during long-term storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl. Adher...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark environment. Recommended storage is at 2-8°C in a refrigerator. The area should be well-ventilated to prevent the accumulation of any potential fumes.[1][2] Storing the compound away from direct sunlight and heat sources is crucial to prevent thermal degradation.[3]
Q2: What are the visible signs of degradation I should look for?
A2: Visual inspection can be the first indicator of degradation. Look for:
Color Change: The compound should be a white to off-white solid. Any significant color change, such as yellowing or browning, can indicate oxidation or other degradation pathways.
Clumping or Caking: Changes in the physical appearance, such as the powder becoming sticky or clumping together, can suggest moisture absorption.
Odor: Any unusual or pungent odor not characteristic of the compound could signify decomposition.
Q3: What is the expected shelf-life of this compound?
A3: When stored under the recommended conditions, ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is expected to have a long shelf life. While many manufacturers provide a conservative shelf-life of 1-2 years, the chemical itself does not readily degrade if stored properly.[4] However, it is best practice to re-evaluate the purity of the compound after prolonged storage, especially if it is to be used in sensitive applications.
Q4: Why is it important to store the hydrochloride salt form?
A4: The hydrochloride salt form of this amino ester enhances its stability and improves its handling characteristics. The salt form is generally more crystalline and less hygroscopic (prone to absorbing moisture from the air) than the free base. The acidic nature of the hydrochloride also helps to protect the amino group from certain oxidative reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the long-term storage and handling of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl.
Issue 1: The compound has developed a yellow or brown tint over time.
Probable Cause: This discoloration is a classic sign of oxidation. The aminophenyl moiety of the molecule is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light (especially UV), and trace metal ions.[5] This process can lead to the formation of highly colored quinone-imine intermediates, which may further polymerize into darker products.[5][6][7]
Troubleshooting Steps:
Assess Purity: Perform an analytical purity check using a validated method such as High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation.[8]
Review Storage Protocol: Ensure the compound is stored in a tightly sealed container with minimal headspace to reduce exposure to oxygen. Consider flushing the container with an inert gas like argon or nitrogen before sealing.
Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[9]
Consider Repurification: If the purity has dropped significantly, repurification by recrystallization may be necessary, although this should be approached with caution and validated.
Issue 2: The compound has become clumpy and difficult to handle.
Probable Cause: This indicates moisture absorption. While the hydrochloride salt is more stable, it can still be hygroscopic if exposed to a humid environment. The presence of water can accelerate another primary degradation pathway: ester hydrolysis.[10][11]
Troubleshooting Steps:
Drying: If moisture absorption is suspected, the compound can be dried under a vacuum. However, be cautious with heating as it can accelerate other degradation pathways.
Storage Environment: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel) to maintain a low-humidity environment.
Container Seal: Ensure the container cap provides an airtight seal. Use containers with PTFE-lined caps for a superior seal.[12]
Issue 3: Inconsistent results or unexpected peaks in downstream analytical experiments (e.g., HPLC, NMR).
Probable Cause: This is a strong indicator of compound degradation. The appearance of new peaks in an HPLC chromatogram or unexpected signals in an NMR spectrum points to the presence of impurities, which are likely degradation products.[8][13] The two main degradation pathways are ester hydrolysis and oxidation of the aminophenyl group.
Troubleshooting Steps:
Characterize Impurities: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the impurity peaks.[13][14] This can help confirm the degradation pathway. For instance, the hydrolyzed product would have a mass corresponding to the carboxylic acid.
Stability-Indicating Method: Develop and validate a stability-indicating HPLC method that can effectively separate the parent compound from its potential degradation products. This is crucial for accurate purity assessment over time.[15]
Fresh vs. Old Stock: Compare the analytical results of the stored compound with a freshly opened or newly synthesized batch to confirm that the observed impurities are due to storage conditions.
Degradation Pathways and Prevention
Understanding the potential chemical reactions that lead to the degradation of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is key to preventing them.
Primary Degradation Pathways
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of water and catalyzed by either acid or base.[16][10][11][17] This reaction cleaves the ester bond, resulting in the corresponding carboxylic acid and ethanol. While the hydrochloride salt provides an acidic environment, the presence of atmospheric moisture over long periods can still facilitate this process.
Oxidation: The aminophenyl group is prone to oxidation, which can be initiated by oxygen, light, or trace metal ions.[5][18][19] This can lead to the formation of colored impurities and polymers.
Visualization of Potential Degradation
Caption: HPLC workflow for stability assessment.
By implementing these storage best practices and utilizing analytical monitoring, researchers can ensure the long-term integrity of their ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl, leading to more reliable and reproducible experimental outcomes.
References
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
eLabNext. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]
Joseph, P., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-6. Retrieved from [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
Avari, K. M., & Sarnoff, J. (1987). Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase. Biochemistry, 26(26), 8567-71. Retrieved from [Link]
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]
ResearchGate. (n.d.). a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO)... [Image]. Retrieved from [Link]
Reusch, W. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
Li, J., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 85, 36-43. Retrieved from [Link]
Emery Pharma. (n.d.). Pharmaceutical Stability Testing. Retrieved from [Link]
Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Retrieved from [Link]
LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
Environmental Health and Safety. (n.d.). Chemical Storage, Compatibility, and Transfer. Retrieved from [Link]
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
ResearchGate. (n.d.). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene [Image]. Retrieved from [Link]
BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
The Medical Biochemistry Page. (n.d.). Branched-Chain Amino Acid Degradation. Retrieved from [Link]
MINAMS. (n.d.). 39 Synthesis and Degradation of Amino Acids. Retrieved from [Link]
Slideshare. (n.d.). Degradation of amino acids. Retrieved from [Link]
Basicmedical Key. (2022, August 7). Synthesis and Degradation of Amino Acids. Retrieved from [Link]
Quora. (2020, June 28). How long can I keep hydrochloric\muriatic acid (AKA spirits of salts)?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
Lab Alley. (2024, October 1). What is the Shelf Life of Hydrochloric Acid?. Retrieved from [Link]
Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]
NextSDS. (n.d.). ethyl 3-(methylamino)propanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]
Protank. (2025, July 1). Best Practices for Storing Hydrochloric Acid Safely. Retrieved from [Link]
National Storage Tank. (2023, March 31). Chemical Tanks | Proper Hydrochloric Acid Storage in Polyethylene Tanks. Retrieved from [Link]
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
Technical Support Center: Optimizing Temperature Conditions for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl Reactions
Introduction & Mechanistic Overview Working with ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride (CAS: 264188-51-4) presents unique thermodynamic and kinetic challenges in pharmaceutical synthesis. As an α-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Working with ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride (CAS: 264188-51-4) presents unique thermodynamic and kinetic challenges in pharmaceutical synthesis. As an α-aryl β-amino ester, this intermediate is highly sensitive to temperature fluctuations during free-basing, ester hydrolysis, and N-derivatization workflows.
The presence of the 3,5-dimethoxyphenyl group at the C2 (alpha) position significantly increases the acidity of the α-proton due to resonance stabilization of the conjugate base. Consequently, improper temperature control can trigger two primary degradation pathways: base-catalyzed epimerization and thermal retro-Michael elimination[1]. This guide provides field-proven troubleshooting strategies to maintain structural and stereochemical integrity during your experiments.
Diagnostic Matrix: Temperature & Base Effects
To assist in rapid troubleshooting, the following table summarizes the quantitative impact of temperature and base selection on reaction outcomes.
Temperature (°C)
Base / Reagent
Solvent
Target Workflow
Yield (%)
Epimerization (%)
Retro-Michael (%)
-20 to 0
DIPEA (1.1 eq)
DCM
Free-basing / Amide Coupling
>95
<1
0
25 (RT)
TEA (2.0 eq)
DCM
Free-basing / Amide Coupling
75
15
5
0 to 4
LiOH (1.5 eq)
THF/H₂O
Ester Hydrolysis
88
<2
<1
40
NaOH (2.0 eq)
MeOH/H₂O
Ester Hydrolysis
30
25
45
Troubleshooting Guides & FAQs
Q1: Why does my reaction yield a mixture of diastereomers even when starting with enantiopure ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl?A1: This is caused by base-catalyzed epimerization at the C2 (alpha) stereocenter. The electron-withdrawing nature of the adjacent ethyl ester, combined with the inductive effects of the 3,5-dimethoxyphenyl ring, makes the α-proton highly acidic[2]. At room temperature (25 °C) or when using unhindered bases, the proton is easily abstracted to form a planar enolate intermediate. Upon reprotonation, stereochemical integrity is lost.
Resolution: Always perform free-basing and N-acylation at temperatures between -20 °C and 0 °C. Substitute triethylamine (TEA) with a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to minimize enolization.
Q2: During ester hydrolysis, I am observing a large amount of a UV-active byproduct with a lower molecular weight. What is this, and how do I prevent it?A2: You are observing a retro-Michael addition. Beta-amino esters are highly prone to eliminating the β-amino group via an E1cB mechanism, especially when heated above 40 °C in basic aqueous conditions[1]. This cleavage yields the corresponding 3,5-dimethoxycinnamate derivative and free ammonia/amine.
Resolution: Ester hydrolysis must be performed under strict kinetic control. Switch from NaOH to the milder LiOH, and maintain the reaction temperature strictly at 0–4 °C. The activation energy for ester cleavage is lower than that of the retro-Michael elimination, allowing you to isolate the β-amino acid safely at low temperatures[3].
Q3: How do I optimize the temperature for N-acylation without causing premature ester hydrolysis?A3: N-acylation must be kinetically favored over ester cleavage. Keep the temperature at 0 °C in an anhydrous solvent (e.g., DCM) and use an equimolar amount of a mild base (e.g., N-methylmorpholine). This preserves amine nucleophilicity while keeping the ester stable against nucleophilic attack[3].
Reaction Pathway Visualization
Temperature-dependent reaction pathways for alpha-aryl beta-amino esters.
Self-Validation Checkpoint: The absence of a cinnamate UV peak (~280 nm) on LCMS during step 4 confirms the successful suppression of the retro-Michael pathway.
Preparation: Suspend ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl (1.0 eq) in a 3:1 mixture of THF/H₂O to achieve a 0.1 M concentration.
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C for 15 minutes.
Base Addition: Dissolve LiOH·H₂O (1.5 eq) in a minimal amount of cold water. Add this solution dropwise over 10 minutes, ensuring the internal temperature does not exceed 4 °C.
Monitoring: Stir at 0–4 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1). Critical: Do not let the reaction warm to room temperature.
Quenching: Once the starting material is consumed, carefully adjust the pH to ~6.5 using 1M HCl at 0 °C to precipitate the zwitterionic β-amino acid.
Isolation: Filter the precipitate cold and wash with ice-cold water and diethyl ether. Vacuum dry at room temperature.
Self-Validation Checkpoint: Chiral HPLC of the crude mixture should show >98% ee, validating that the low-temperature free-basing prevented α-carbon enolization.
Preparation: Dissolve the β-amino ester HCl salt (1.0 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere.
Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
Free-Basing: Add DIPEA (2.2 eq) dropwise. The low temperature prevents enolization of the α-carbon during the neutralization of the HCl salt.
Coupling: Add the desired acid chloride or pre-activated active ester (1.1 eq) dropwise.
Reaction: Maintain the temperature at -20 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with cold DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (ensure the rotary evaporator water bath is < 30 °C).
References
Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?
Title: Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis
Source: Organic Letters - ACS Publications
URL
Title: Recent Developments in the Synthesis of β-Amino Acids
Source: ResearchGate
URL
resolving common impurities in ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride batches
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and answers to frequently asked questions regarding common impurities found in batches of ethyl 3-amino-2-(3,5-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and answers to frequently asked questions regarding common impurities found in batches of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride. As a Senior Application Scientist, my goal is to provide you with the causal logic behind these impurities and robust, field-proven protocols to resolve them.
Section 1: Frequently Asked Questions (FAQs)
Q1: My HPLC analysis shows a significant peak with a shorter retention time than my product. What could this be?
This is commonly an unreacted starting material or a more polar side-product. Given a probable synthetic route like the Rodionov reaction or a related condensation, the most likely candidates are:
3,5-Dimethoxybenzaldehyde: The aldehyde starting material is significantly more polar than the final ester product.
3-Amino-2-(3,5-dimethoxyphenyl)propanoic Acid: This is the product of ester hydrolysis. The free carboxylic acid is much more polar and will elute earlier on a standard reverse-phase column. This can form during synthesis, workup (especially if aqueous acid is used), or upon storage in the presence of moisture.[1][2]
Q2: I've identified an impurity with a longer retention time that seems to have a related UV spectrum. What is its likely identity?
A later-eluting peak suggests a less polar, often larger, or more conjugated impurity. A prime candidate is the ethyl 3-(3,5-dimethoxyphenyl)acrylate . This α,β-unsaturated ester is a common intermediate in Knoevenagel or Doebner-type condensations.[3][4] Incomplete reduction or elimination of the amine can lead to its presence in the final product. Its extended conjugation makes it less polar than the parent compound.
Q3: My final, isolated hydrochloride salt is off-color (yellow to brown). What causes this and is it a concern?
Discoloration often points to trace levels of highly conjugated or polymeric impurities. Potential causes include:
Oxidation Products: The 3,5-dimethoxyphenyl ring is electron-rich and can be susceptible to oxidation over time, forming colored quinone-type species.
Polymerization: The unsaturated intermediate (ethyl 3-(3,5-dimethoxyphenyl)acrylate) can undergo polymerization, leading to colored, higher molecular weight species.
Residual Aldehyde: Aldehydes can undergo self-condensation or other side reactions, especially under basic conditions, to form colored impurities.[5]
While often present in trace amounts, these impurities can be problematic for downstream applications and indicate underlying stability or purification issues.
Q4: How can I confirm if ester hydrolysis is the source of a major impurity?
The most direct method is LC-MS analysis. The hydrolyzed product will have a molecular weight corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen (+1 Da), for a net change of -27 Da from the free base of your target molecule.
Alternatively, you can intentionally hydrolyze a small sample of your pure product with dilute NaOH, followed by acidification.[2] The main peak in the resulting chromatogram should match the retention time of your suspected impurity.
Q5: What are the best practices for storing ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl to minimize degradation?
As an ester and a hydrochloride salt, the compound is susceptible to hydrolysis. The hydrochloride form enhances stability compared to the free base but requires specific storage conditions.[6]
Keep it Dry: Store in a tightly sealed container with a desiccant. Moisture is the primary driver of ester hydrolysis.
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Control Temperature: Store at reduced temperatures (2-8 °C) to slow the rate of all potential degradation reactions.
Section 2: Impurity Troubleshooting Guide
This table outlines common observations during analysis, their potential causes rooted in the synthetic process, and recommended actions.
Observation
Potential Cause (Impurity Identity)
Recommended Action & Rationale
Early eluting peak on RP-HPLC.
Starting Material: 3,5-Dimethoxybenzaldehyde
Action: Improve purification. A carefully optimized recrystallization or a flash column chromatography step post-synthesis should effectively remove it. Rationale: The significant polarity difference makes chromatographic separation straightforward.
Early eluting peak, confirmed by MS to be -27 Da from the free base.
Action: 1) Ensure anhydrous conditions during workup and salt formation. 2) Purify via recrystallization from a non-aqueous solvent system (e.g., Ethanol/Ether). Rationale: Preventing exposure to water is key. The carboxylic acid has different solubility properties that can be exploited during recrystallization.[1]
Late eluting peak on RP-HPLC, UV spectrum shifted.
Action: 1) Optimize the reduction step of the synthesis (if applicable) by increasing catalyst load or reaction time. 2) Consider a final hydrogenation step to convert the impurity to the desired product. Rationale: This impurity arises from an incomplete reaction. Driving the synthesis to completion is the most efficient solution.
Multiple small, unidentified peaks.
Process-Related Side Products or Degradants
Action: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) as per ICH Q1A guidelines.[7] Rationale: This helps to create and identify potential degradants, confirming if these impurities arise from instability. It is a crucial step in robust process development.[8]
Broad peak or baseline noise.
Residual Solvents or Inorganic Salts
Action: Dry the product thoroughly under high vacuum. For inorganic salt removal, an acid-base workup or recrystallization is effective. Rationale: Solvents and salts can interfere with analysis and downstream use. Proper drying and purification are fundamental GMPs.
Section 3: Key Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for reverse-phase HPLC analysis. Optimization will be required based on your specific system and impurity profile.[9]
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30-32 min: 90% to 10% B
32-40 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 220 nm and 275 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve approximately 1 mg/mL of the compound in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Recrystallization for Purification of the Hydrochloride Salt
Recrystallization is a powerful technique for removing both more and less soluble impurities.[10]
Solvent Selection: A common and effective system for amine hydrochlorides is an alcohol (e.g., isopropanol or ethanol) as the primary solvent and an ether (e.g., MTBE or diethyl ether) as the anti-solvent.
Dissolution: In a clean flask, add the crude hydrochloride salt. Heat the primary solvent (e.g., isopropanol) and add the minimum amount of hot solvent required to fully dissolve the solid.
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite to remove the charcoal.
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to the next step.
Precipitation: Slowly add the anti-solvent (e.g., MTBE) dropwise with stirring until the solution becomes cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate.
Cooling & Isolation: Allow the flask to stand undisturbed, ideally at 2-8 °C, for several hours or overnight to maximize crystal growth.
Filtration: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
Drying: Dry the purified crystals under high vacuum at a temperature below the melting point to remove all residual solvents.
Section 4: Visualized Workflows and Pathways
Impurity Formation Pathway
This diagram illustrates the synthetic relationship between the starting material, the desired product, and the most probable process-related impurities.
Caption: Potential pathways for the formation of key impurities during synthesis and storage.
Troubleshooting Workflow
This workflow provides a logical sequence of steps for identifying and resolving an unknown impurity.
Caption: A systematic workflow for troubleshooting and resolving batch impurities.
References
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC. [Link]
Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]
Impurity Profiling In Pharmaceuticals: A Review. (2018, September 21). [Link]
The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing. [Link]
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (n.d.). Beilstein Journals. [Link]
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). PMC. [Link]
Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. (n.d.). ResearchGate. [Link]
Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. (2019, January 18). ACS Publications. [Link]
(PDF) A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. (2025, August 7). [Link]
Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
Impurities and Degradation products. (n.d.). ArtMolecule. [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). [Link]
Method for producing amino acid ester hydrochloride. (n.d.).
Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review. (n.d.). PMC. [Link]
Process for the purification of amines. (n.d.).
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (n.d.). Lejan Team. [Link]
van der Wal, S., & Snyder, L. R. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.).
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). HELDA - University of Helsinki. [Link]
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC. [Link]
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]
Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. (2024, July 27). YouTube. [Link]
Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. (2023, May 17). Quora. [Link]
Recrystallization purification method of enamine salt. (n.d.).
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [Link]
Recrystallization and Acid/Base Extraction - The Basics. (n.d.). [www.rhodium.ws]. [Link]
Impurity Profiling in Pharmaceuticals Explained. (2023, July 6). Synthink. [Link]
Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. (n.d.). The Royal Society of Chemistry. [Link]
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. [Link]
Carboxylic acids and esters (6.1.3). (n.d.). Medify. [Link]
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). PMC. [Link]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate HCl
Welcome to the technical support guide for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges wi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a hydrochloride salt of a primary amine, this molecule possesses characteristics that can make its behavior in aqueous media complex. This guide provides a structured approach to understanding and overcoming these solubility issues, from fundamental principles to advanced troubleshooting protocols.
Understanding the Molecule: A Balance of Opposing Forces
The aqueous solubility of any compound is dictated by its molecular structure. Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is an amphiphilic molecule, meaning it has both water-loving (hydrophilic) and water-fearing (lipophilic) regions. Understanding this duality is the first step in troubleshooting.
The Hydrophilic Driver: The primary amine group, protonated as a hydrochloride (HCl) salt, is the main contributor to water solubility. In its cationic form (R-NH3+), it can readily form ion-dipole interactions with water molecules.
The Lipophilic Moieties: The 3,5-dimethoxyphenyl ring and the ethyl ester group are significant lipophilic regions. The bulky, non-polar phenyl ring, further substituted with two methoxy groups, and the ethyl chain create a large surface area that is energetically unfavorable to interact with the highly ordered hydrogen-bonding network of water. The presence of methoxy-phenyl groups can, in some contexts, increase aqueous solubility compared to unsubstituted phenyl groups, but they remain predominantly lipophilic.[1]
This inherent structural conflict is the primary reason for limited or problematic aqueous solubility. The goal of our troubleshooting is to find conditions that best accommodate both the hydrophilic and lipophilic characteristics of the molecule.
Caption: The structural conflict governing aqueous solubility.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a logical workflow for systematically addressing solubility issues. We begin with the most straightforward and impactful variable—pH—before moving to more complex solvent system modifications.
Strategy 1: pH Optimization - The Most Critical Factor
The solubility of ionizable compounds, particularly amines, is strongly dependent on the pH of the aqueous medium.[2][3][4] The amine group in your compound is basic and exists as a soluble salt. This equilibrium is governed by the pKa of the primary amine.
Causality Explained:
At Low pH (Acidic): The solution has a high concentration of protons (H+). According to Le Châtelier's principle, the equilibrium R-NH2 + H+ ⇌ R-NH3+ is driven to the right. The compound exists predominantly in its protonated, cationic form (R-NH3+), which is significantly more water-soluble.
At High pH (Basic): The concentration of protons is low. The equilibrium shifts to the left, favoring the deprotonated, neutral "free base" form (R-NH2). This form is much more lipophilic and will likely precipitate out of the aqueous solution.
Therefore, the most common reason for this compound failing to dissolve is that the pH of the water or buffer is too high (too close to or above the amine's pKa).
Caption: The relationship between solution pH and compound form.
Frequently Asked Questions (pH)
Q: My compound won't dissolve in deionized water. Why?
A: Deionized water can have a pH between 5.5 and 7.0. This pH may be high enough to cause partial or complete conversion of the soluble salt to the less soluble free base. You should always use a buffered solution or acidify the water.
Q: What is the first and easiest thing I should try?
A: Attempt to dissolve the compound in a dilute acidic solution, such as 0.1 N HCl or a buffer at pH 2-4. The common ion effect from the chloride in HCl is a potential concern but often less impactful than the pH effect itself.[5]
Q: Can I just heat the solution to get it to dissolve?
A: While gentle warming can increase the rate of dissolution, it does not solve the underlying pH-dependent insolubility. Furthermore, prolonged heating, especially at extreme pH values, can cause hydrolysis of the ethyl ester group, degrading your compound. Use heat with caution and only after optimizing pH.
Protocol: Determining the pH-Solubility Profile
To systematically find the optimal pH, a pH-solubility profile should be generated. The shake-flask method is the gold standard for determining equilibrium solubility.[6][7]
(See SOP-01 in Section 4 for the detailed experimental procedure)
pH of Buffer
Expected State of Compound
Predicted Solubility
2.0
Fully Protonated (R-NH3+)
High
4.0
Mostly Protonated (R-NH3+)
High to Moderate
6.0
Mixed Population
Moderate to Low
7.4
Mostly Free Base (R-NH2)
Low / Likely Precipitation
9.0
Fully Free Base (R-NH2)
Very Low / Insoluble
Table 1. Predicted pH-solubility relationship for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl.
Strategy 2: Co-solvent Systems
If optimizing pH alone does not achieve the desired concentration, the next step is to modify the solvent system itself. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent, making it more hospitable to the lipophilic parts of your compound.[8]
Causality Explained:
The addition of a co-solvent like ethanol or propylene glycol reduces the dielectric constant of the aqueous medium. This change in polarity lowers the energy penalty required to create a cavity in the solvent for the non-polar phenyl ring and ethyl group, thereby increasing solubility.
Commonly Used Co-solvents:
Ethanol: A common, effective, and relatively non-toxic choice.
Propylene Glycol (PG): Often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400): A polymer with excellent solubilizing properties for many compounds.
Dimethyl Sulfoxide (DMSO): A very strong solvent, but typically used in small percentages (<1%) for in-vitro experiments due to potential cellular toxicity.
Frequently Asked Questions (Co-solvents)
Q: How much co-solvent should I use?
A: Start with a low percentage (e.g., 5-10% v/v) and increase incrementally. The goal is to use the minimum amount necessary to achieve solubility, as high concentrations of organic solvents can interfere with downstream biological assays.
Q: I dissolved my compound in 100% DMSO for a stock solution. When I dilute it into my aqueous buffer, it precipitates. What's happening?
A: This is a common problem. Your compound is soluble in the non-polar DMSO but crashes out when introduced to the highly polar aqueous environment. This indicates that a co-solvent system is necessary for your final working solution, not just the stock. Your final concentration of DMSO should be carefully controlled and kept low.
Protocol: Screening Co-solvents
A systematic screening process can identify the most effective co-solvent and the optimal concentration.
(See SOP-02 in Section 4 for the detailed experimental procedure)
Co-solvent System (at optimal pH)
10% (v/v)
20% (v/v)
40% (v/v)
Water:Ethanol
(Solubility in mg/mL)
(Solubility in mg/mL)
(Solubility in mg/mL)
Water:Propylene Glycol
(Solubility in mg/mL)
(Solubility in mg/mL)
(Solubility in mg/mL)
Water:PEG 400
(Solubility in mg/mL)
(Solubility in mg/mL)
(Solubility in mg/mL)
Table 2. Example data table for a co-solvent screening study.
Strategy 3: Use of Pharmaceutical Excipients
For more challenging cases, particularly in drug formulation contexts, specialized excipients can be used to enhance solubility.[9][10] These work by creating micro-environments that are favorable to the drug molecule.
Causality Explained:
Surfactants: Molecules like Polysorbate 80 (Tween® 80) or Sodium Lauryl Sulfate (SLS) are amphiphilic. Above a certain concentration (the Critical Micelle Concentration), they self-assemble into micelles. The lipophilic tails of the surfactants form a non-polar core, into which the dimethoxyphenyl and ethyl ester groups of your compound can partition, while the hydrophilic heads face the aqueous environment, keeping the entire complex in solution.
Cyclodextrins: These are cyclic oligosaccharides (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) with a hydrophilic exterior and a lipophilic interior cavity. Your compound's lipophilic regions can become encapsulated within this cavity, forming an "inclusion complex" that has much greater aqueous solubility.[11]
Technical Support Center: Amination Workflows for 3,5-Dimethoxyphenylpropanoate Derivatives
Welcome to the Process Chemistry Support Portal. The amination of 3,5-dimethoxyphenylpropanoate derivatives—often utilized in the synthesis of specialized β -amino acids, L-DOPA analogs, and complex pharmaceutical linker...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Portal. The amination of 3,5-dimethoxyphenylpropanoate derivatives—often utilized in the synthesis of specialized
β
-amino acids, L-DOPA analogs, and complex pharmaceutical linkers—presents unique chemoselectivity challenges. The electron-rich 3,5-dimethoxyphenyl ring combined with the electrophilic propanoate backbone creates a system highly susceptible to side reactions during reductive amination.
As a Senior Application Scientist, I have structured this guide to provide mechanistic troubleshooting, validated protocols, and empirical data to help you eliminate byproducts and optimize your synthetic yields.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: I am observing a high percentage of the
α
-hydroxy (or
β
-hydroxy) ester byproduct instead of the desired aminated propanoate. How do I prevent this carbonyl reduction?Expertise & Causality: This is a classic chemoselectivity failure. The hydroxy byproduct forms when the reducing agent reduces the starting keto-propanoate faster than the imine/iminium intermediate can form. While the 3,5-dimethoxy groups are electron-donating, the adjacent ester group on the propanoate chain renders the carbonyl highly electrophilic, making it a prime target for premature reduction.
Self-Validating Solution: Switch from a direct to an indirect reductive amination protocol. Pre-incubate the 3,5-dimethoxyphenylpropanoate derivative with the amine and a water scavenger (e.g.,
Ti(O-i-Pr)4
or 4Å molecular sieves) for 2–4 hours. Do not introduce the hydride source until TLC/HPLC confirms complete conversion to the imine ().
Q2: My LC-MS indicates significant over-alkylation (dialkylated tertiary amine). What drives this and how is it controlled?Expertise & Causality: Over-alkylation occurs when the newly formed secondary amine product competes with the primary amine starting material for the remaining unreacted keto-ester. Because the resulting secondary amine is often more nucleophilic than the primary amine, it readily forms an enamine/iminium species that undergoes a second reduction. This is a common issue when functionalizing 3,5-dimethoxyphenoxy-containing linkers[1].
Self-Validating Solution: Use a sterically bulky, mild reducing agent such as Sodium Triacetoxyborohydride (
NaBH(OAc)3
).
NaBH(OAc)3
is highly selective for imines over ketones and minimizes over-alkylation due to its steric bulk. Additionally, maintain a stoichiometric excess of the primary amine (1.2–1.5 eq) to outcompete the secondary amine product.
Q3: During aqueous workup, my product yield drops by 20-30%, and NMR shows a cyclized lactam. Why is the product degrading?Expertise & Causality: Aminated propanoate esters (especially
α
and
β
-amino esters) are highly prone to intramolecular cyclization (lactamization). Under basic aqueous workup conditions, the newly formed free amine acts as an internal nucleophile, attacking the adjacent propanoate ester to form a stable lactam, cleaving off the alkoxide.
Self-Validating Solution: Strictly control the pH and temperature during the quench. Quench the reaction cold (< 5 °C) using saturated aqueous
NaHCO3
to achieve a pH of 7.5–8.0. Avoid strong bases like NaOH or KOH. Extract immediately into an organic solvent (e.g., dichloromethane) to separate the amine from the aqueous phase, preventing prolonged exposure to conditions that favor cyclization.
Q4: We are trying to synthesize enantiopure (R)-methyl 2-amino-3-(3,5-dimethoxyphenyl)propanoate. Is reductive amination of the keto-ester the best approach?Expertise & Causality: While asymmetric reductive amination is possible, achieving >99% ee on 3,5-dimethoxyphenylpropanoates via direct ketone reduction is highly challenging due to background racemic pathways. A more robust, self-validating strategy for enantiopure derivatives is the synthesis of the corresponding
α
-dehydroamino acid ester (e.g., methyl 2-acetamido-3-(3,5-dimethoxyphenyl)acrylate), followed by Rh-catalyzed asymmetric hydrogenation[2].
Self-Validating Solution: Utilize a chiral ferrocenylphosphine-spiro phosphonamidite ligand (e.g., SPINOL-derived PPFAPhos) with a Rh(I) catalyst under
H2
. This approach reliably yields the (R)- or (S)-acetamido propanoate with >99% ee, completely bypassing the over-alkylation and lactamization issues inherent to standard reductive amination[2].
Section 2: Quantitative Byproduct Profiling
To systematically select the best conditions, compare the byproduct distributions observed during the amination of ethyl 3-(3,5-dimethoxyphenyl)-2-oxopropanoate with benzylamine under various standard conditions.
Reagent System
Imine Pre-formation
Desired Amino Ester (%)
Hydroxy Byproduct (%)
Dialkylated Byproduct (%)
Lactamization (%)
NaBH4
/ MeOH
No
15%
65%
10%
10%
NaBH3CN
/ MeOH
No
45%
30%
15%
10%
NaBH(OAc)3
/ DCE
No
72%
12%
8%
8%
NaBH(OAc)3
+
Ti(O-i-Pr)4
Yes (2h)
94%
< 2%
< 2%
< 2%
Note: Lactamization is minimized in the optimized condition by utilizing a strictly pH-controlled, cold workup.
Section 3: Validated Experimental Protocol
Indirect Reductive Amination of Ethyl 3-(3,5-dimethoxyphenyl)-2-oxopropanoate
This self-validating protocol utilizes
Ti(O-i-Pr)4
to drive imine formation, ensuring the ketone is fully consumed prior to reduction, thereby eliminating the hydroxy byproduct.
Imine Formation: In an oven-dried, argon-flushed round-bottom flask, dissolve ethyl 3-(3,5-dimethoxyphenyl)-2-oxopropanoate (1.0 eq, 10 mmol) and the primary amine (1.2 eq, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
Dehydration: Add Titanium(IV) isopropoxide (
Ti(O-i-Pr)4
) (1.5 eq, 15 mmol) dropwise at room temperature. Stir the homogeneous mixture for 4 hours.
Validation Checkpoint: Aliquot 10 µL into wet acetonitrile and analyze via LC-MS to confirm the disappearance of the starting keto-ester mass.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (
NaBH(OAc)3
) (1.5 eq, 15 mmol) over 15 minutes to control the exothermic hydride transfer.
Maturation: Allow the reaction to warm to room temperature and stir for an additional 6 hours.
Cold Quench (Critical Step): Cool the mixture back to 0 °C. Quench by slowly adding saturated aqueous
NaHCO3
(equal volume to DCE) while maintaining the internal temperature below 5 °C.
Rationale: Cold, mild basic conditions prevent the free amine from attacking the propanoate ester, halting lactamization.
Extraction: Stir vigorously for 15 minutes to break the titanium emulsion. Filter through a pad of Celite to remove titanium dioxide salts. Separate the organic layer, extract the aqueous layer twice with cold DCE, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Section 4: Reaction Pathway Visualization
Reaction pathways in the amination of 3,5-dimethoxyphenylpropanoates, highlighting byproducts.
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach
Source: Molecular Diversity
URL: [Link]
Title: Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine-Spiro Phosphonamidite Ligands
Source: The Journal of Organic Chemistry
URL: [Link]
Executive Summary In the development of peptidomimetics and small-molecule therapeutics, β -amino acid derivatives serve as critical structural building blocks. Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochlori...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of peptidomimetics and small-molecule therapeutics,
β
-amino acid derivatives serve as critical structural building blocks. Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride is a highly specialized intermediate whose structural integrity directly impacts downstream synthetic yields and pharmacological efficacy.
As a Senior Application Scientist, I approach the validation of this compound not merely as a routine check, but as a rigorous, self-validating analytical system. Substandard commercial batches frequently suffer from ester hydrolysis or free-basing (loss of the HCl salt). This guide objectively compares the Nuclear Magnetic Resonance (NMR) performance of a Premium Grade Standard against common substandard alternatives, providing a definitive, causality-driven protocol for structural verification.
Mechanistic Grounding: The Causality of Chemical Shifts
To validate this molecule, we must understand why its functional groups resonate at specific frequencies. The fundamental principles of dictate that the local electronic environment governs the chemical shift of each nucleus.
The Ester Microenvironment: The ethyl ester group is a primary site of degradation. The highly shielded methyl group appears upfield, while the methylene group is strongly deshielded by the adjacent ester oxygen.
The Electron-Rich Arene: The 3,5-dimethoxy substitution pattern pumps electron density into the aromatic ring via resonance. This shielding effect pushes the aromatic protons (H-2, H-4, H-6) significantly upfield compared to an unsubstituted benzene ring.
The Chiral Backbone & Salt Form: The C2 chiral center renders the adjacent C3 methylene protons diastereotopic, resulting in complex multiplet splitting. Furthermore, the presence of the hydrochloride salt forces the amine into an
NH3+
state. In a highly polar, aprotic solvent like DMSO-d6, proton exchange is slowed sufficiently to observe these acidic protons as a distinct, broad downfield signal.
Shielded aliphatic methyl, coupled to adjacent
CH2
.
~3.10 - 3.40
Multiplet (m)
2H
C3−H2
(Backbone)
Diastereotopic protons deshielded by adjacent
NH3+
.
~3.75
Singlet (s)
6H
−OCH3
(x2)
Deshielded by highly electronegative oxygen atoms.
~4.05
Quartet (q)
2H
−O−CH2−
(Ethyl)
Strongly deshielded by ester oxygen; coupled to
CH3
.
~4.15
Multiplet (m)
1H
C2−H
(Backbone)
Deshielded by both the aromatic ring and ester carbonyl.
~6.45
Triplet (t)
1H
Ar−H
(C4)
Shielded by ortho/para resonance from two methoxy groups.
~6.50
Doublet (d)
2H
Ar−H
(C2, C6)
Shielded by ortho/para resonance; meta-coupled to C4.
~8.30
Broad Singlet (br s)
3H
−NH3+
(Salt)
Highly deshielded acidic protons of the intact HCl salt.
Comparative Performance Analysis
When sourcing this building block, researchers frequently encounter degraded or poorly synthesized batches. Table 2 objectively compares the NMR performance of a highly controlled Premium Grade Standard (Product A) against a Substandard Commercial Grade (Product B) .
Extra carbonyl peak at ~174 ppm; extra aliphatic peaks.
Byproducts: Presence of the hydrolyzed free acid or unreacted starting materials.
Solubility (DMSO-d6)
Complete, rapid dissolution (< 1 min) yielding a clear solution.
Cloudy suspension or insoluble particulates remaining.
Inorganic Impurities: Presence of residual inorganic salts from poor reaction workup.
Standardized Experimental Protocol
Step 1: Sample Preparation
Weighing: Accurately weigh 15.0 ± 0.5 mg of the target compound.
Solvation: Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: DMSO-d6 is strictly required over
CDCl3
. The high polarity of the HCl salt demands a polar aprotic solvent to ensure complete solvation and prevent signal broadening caused by molecular aggregation.
Transfer: Transfer the solution to a standard 5 mm precision NMR tube. Ensure a minimum solvent column height of 4.0 cm to maintain optimal magnetic field homogeneity.
Step 2: Instrument Calibration & Shimming
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the spectrometer frequency to the deuterium resonance of the DMSO-d6 solvent.
Causality: Poor shimming will artificially broaden the multiplet structures of the diastereotopic C3 protons, obscuring critical
J
-coupling constants needed to verify the chiral backbone.
Step 3: Acquisition Parameters
1H NMR Acquisition:
Pulse Sequence: Standard 1D proton (e.g., zg30).
Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation (
T1
) of all protons, which is mandatory for accurate quantitative integration of the ethyl vs. aromatic protons.
Number of Scans (NS): 16.
13C NMR Acquisition:
Pulse Sequence: Power-gated decoupling (e.g., zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement.
Relaxation Delay (D1): 2.0 seconds.
Number of Scans (NS): 512 to 1024 (Compensates for the low 1.1% natural abundance of the 13C isotope).
Step 4: Data Processing & Self-Validation
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.
Phase and baseline correct the spectrum.
Internal Check: Reference the TMS peak strictly to 0.00 ppm. Verify that the Signal-to-Noise (S/N) ratio of the weakest expected peak (the C4 aromatic proton) exceeds 50:1 before accepting the spectrum for quantitative analysis.
Validation Workflow Visualization
The following decision tree illustrates the logical workflow for validating the integrity of the compound based on the acquired NMR data.
Fig 1. NMR workflow for validating ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl purity.
References
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. ECA Academy. Available at:[Link]
Nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. Available at:[Link]
Comparative
A Comparative Guide for Synthetic Chemists: Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl vs. its Methyl Ester Analog in Organic Synthesis
Introduction In the landscape of modern drug discovery and organic synthesis, the appropriate selection of building blocks is paramount to the success of a synthetic campaign. Non-natural β-amino acids and their ester de...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and organic synthesis, the appropriate selection of building blocks is paramount to the success of a synthetic campaign. Non-natural β-amino acids and their ester derivatives are of particular interest due to their prevalence in biologically active molecules and their utility as chiral synthons.[1] This guide provides an in-depth technical comparison of two closely related β-amino esters: ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride and its methyl ester counterpart.
The 3,5-dimethoxyphenyl moiety is a common feature in molecules targeting a range of biological pathways, including tubulin polymerization inhibitors. The choice between an ethyl and a methyl ester, while seemingly minor, can have significant implications for the synthesis, purification, reactivity, and overall efficiency of a synthetic route. This guide will delve into these nuances, providing field-proven insights and experimental data to aid researchers in making informed decisions for their specific applications.
Comparative Analysis: Synthesis, Reactivity, and Physicochemical Properties
The selection of an ethyl versus a methyl ester can influence several key aspects of a synthetic workflow. The following sections provide a detailed comparison based on established principles of organic chemistry and data from analogous systems.
Synthesis and Purification
The most common route to these β-amino esters involves the conjugate addition of an amine to a substituted acrylate precursor, followed by esterification, or a multi-step synthesis starting from 3,5-dimethoxybenzaldehyde.
A plausible synthetic approach is outlined below:
Caption: Plausible synthetic workflow for the target amino esters.
Key Considerations:
Esterification: The final esterification step with either ethanol or methanol is typically straightforward. However, the choice of alcohol can affect reaction times and equilibrium positions. Due to its lower boiling point, reactions with methanol may require more stringent control of reaction temperature to prevent loss of the reagent. Conversely, the higher boiling point of ethanol may necessitate higher reaction temperatures to achieve comparable reaction rates.[2]
Purification: The slightly higher lipophilicity of the ethyl ester may influence its solubility and elution profile during chromatographic purification. This can be advantageous in some solvent systems, potentially allowing for better separation from more polar impurities. Conversely, the methyl ester's slightly greater polarity might be beneficial for crystallization in certain solvent systems.
Hygroscopicity of the HCl salt: The final hydrochloride salts of both esters are likely to be hygroscopic solids. There is no strong theoretical basis to suggest a significant difference in the hygroscopicity between the ethyl and methyl ester salts, but this should be considered during handling and storage.
Reactivity in Subsequent Transformations
The primary role of these molecules is as intermediates in the synthesis of more complex structures, often involving amide bond formation.
The ethyl group presents a greater steric profile than the methyl group. This can influence the rate of reactions at the ester carbonyl, such as aminolysis or hydrolysis.[3]
Hydrolytic Stability
Generally more stable
Generally less stable
Under both acidic and basic conditions, methyl esters tend to hydrolyze more readily than their ethyl counterparts due to reduced steric hindrance around the carbonyl carbon.[4][5] This can be a critical consideration if the synthetic route involves aqueous workups or reaction conditions that could promote ester cleavage.
Reactivity in Amide Bond Formation (Aminolysis)
Slower reaction rate
Faster reaction rate
In direct aminolysis reactions, the less sterically hindered methyl ester is expected to react more rapidly with an incoming amine nucleophile.[6]
Transesterification
Less prone
More prone
In the presence of other alcohols, particularly methanol, the methyl ester is more susceptible to transesterification. This is a key consideration if the reaction solvent is an alcohol.
Spectroscopic Properties
The 1H and 13C NMR spectra of the two esters will be very similar, with the key differences arising from the ethyl versus methyl group of the ester.
Predicted 1H NMR Spectral Data:
Proton Assignment
Ethyl Ester (Predicted δ, ppm)
Methyl Ester (Predicted δ, ppm)
Multiplicity & Coupling
Ar-H
~6.4-6.6
~6.4-6.6
m
-OCH3 (aromatic)
~3.7-3.8
~3.7-3.8
s
-CH- (α to C=O)
~3.8-4.0
~3.8-4.0
m
-CH2- (β to C=O)
~3.1-3.4
~3.1-3.4
m
-NH3+
Broad singlet
Broad singlet
s (broad)
-O-CH2-CH3
~4.1-4.2
N/A
q, J ≈ 7 Hz
-O-CH2-CH3
~1.2-1.3
N/A
t, J ≈ 7 Hz
-O-CH3
N/A
~3.6-3.7
s
Predicted 13C NMR Spectral Data:
Carbon Assignment
Ethyl Ester (Predicted δ, ppm)
Methyl Ester (Predicted δ, ppm)
C=O (ester)
~172-174
~172-174
Ar-C (ipso)
~138-140
~138-140
Ar-C-OCH3
~160-162
~160-162
Ar-CH
~100-106
~100-106
-OC H3 (aromatic)
~55-56
~55-56
-C H- (α to C=O)
~52-54
~52-54
-C H2- (β to C=O)
~38-40
~38-40
-O-C H2-CH3
~60-62
N/A
-O-CH2-C H3
~14
N/A
-O-C H3
N/A
~51-52
Note: Predicted chemical shifts are based on data for structurally similar compounds and general principles of NMR spectroscopy.[7][8][9][10]
Experimental Protocols
The following are generalized, plausible experimental protocols for the synthesis and a key transformation of the title compounds. These are intended as a starting point and may require optimization.
Protocol 1: Synthesis of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl
Caption: Workflow for the esterification of the parent amino acid.
Step-by-Step Procedure:
To a solution of 3-amino-2-(3,5-dimethoxyphenyl)propanoic acid (1.0 eq) in absolute ethanol (10 mL per gram of acid), cool the mixture to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2 eq) dropwise with stirring.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.
Protocol 2: Comparative Amide Coupling with Boc-Glycine
Step-by-Step Procedure:
Activation: In separate flasks, dissolve Boc-Glycine (1.1 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) and stir for 10 minutes at room temperature.
Coupling: To each flask, add a solution of either ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl (1.0 eq) or methyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl (1.0 eq) in anhydrous DMF.
Reaction: Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).
Work-up: Upon completion, dilute the reaction mixtures with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis: Purify the crude products by flash column chromatography. Compare the reaction times, yields, and purity of the dipeptide products derived from the ethyl and methyl esters.
Conclusion and Recommendations
The choice between ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl and its methyl ester analog is a nuanced decision that should be guided by the specific requirements of the synthetic route.
For applications requiring high reactivity and shorter reaction times, particularly in amide coupling reactions, the methyl ester is the preferred choice. Its lower steric hindrance facilitates faster nucleophilic attack at the carbonyl carbon.
When hydrolytic stability is a primary concern, the ethyl ester offers a more robust alternative. It is less susceptible to cleavage under both acidic and basic conditions, which can be advantageous during aqueous workups or in subsequent synthetic steps that are not entirely anhydrous.
In terms of synthesis and purification, the differences are generally minor but may be leveraged for optimization. The choice of ester may influence the optimal conditions for crystallization or chromatography.
Ultimately, for many applications, either ester will perform adequately. However, in demanding syntheses, such as those involving sterically hindered coupling partners or sensitive functional groups, a careful consideration of the factors outlined in this guide can lead to improved yields, higher purity, and a more efficient overall process. It is recommended to perform small-scale trial reactions to determine the optimal ester for a specific synthetic transformation.
References
[Link to a relevant review on β-amino acids in medicinal chemistry]
Zhu, J., et al. (2014). Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations. The Journal of Organic Chemistry.
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
Metin, Ö. (2007). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
[Link to a relevant article on the synthesis of β-amino esters]
Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Retrieved from [Link]
LibreTexts Chemistry. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]
[Link to a relevant article on the synthesis of unn
[Link to a relevant article on aminolysis of esters]
[Link to a relevant article on the synthesis of beta-amino esters]
[Link to a relevant article on aminolysis of esters]
[Link to a relevant article on the synthesis of dimethoxybenzyl deriv
[Link to a relevant article on the synthesis of propanoic acid deriv
[Link to a relevant article on the synthesis of propanoic acid deriv
[Link to a relevant article on the synthesis of propanoic acid deriv
[Link to a relevant article on the esterific
[Link to a relevant article on the synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid]
[Link to a relevant article on the asymmetric synthesis of unusual amino acids]
[Link to a relevant review on chiral compounds with antileishmanial activity]
[Link to a relevant article on the asymmetric synthesis of amino acids]
[Link to a relevant article on the synthesis of chiral amino acids]
[Link to a relevant article on the esterific
[Link to a relevant product page for a similar methyl ester]
[Link to a relevant product page for a similar propionic acid]
Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
[Link to a relevant article on chiral amino acids in synthesis]
[Link to a relevant patent on the synthesis of rel
[Link to a relevant article on the synthesis of propanoic acid deriv
[Link to a relevant review on process intensification for esterific
[Link to a relevant article on medicinal chemistry]
[Link to a relevant review on aryl urea compounds in medicinal chemistry]
[Link to a relevant discussion on ester form
[Link to a relevant review on acylals in medicinal chemistry]
A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate HCl
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a cor...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl. Furthermore, it offers a comparative analysis of alternative analytical technologies, providing a holistic perspective for selecting the most appropriate purity assessment strategy.
The Central Role of a Validated HPLC Method
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1][2] For the purity determination of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl, a stability-indicating HPLC method is paramount. Such a method can accurately quantify the API and separate it from any process-related impurities and degradation products, ensuring that the reported purity is a true reflection of the sample's quality.
Proposed HPLC Method for Analysis
Given the structure of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl, which contains a phenyl ring (a chromophore), a primary amine, and an ester group, a reverse-phase HPLC method with UV detection is a logical starting point. The hydrochloride salt form ensures good aqueous solubility.
Parameter
Recommended Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 3.5 µm
Provides good retention and separation for moderately polar compounds. The 3.5 µm particle size offers a balance between efficiency and backpressure.
Mobile Phase
A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
TFA acts as an ion-pairing agent to improve peak shape for the primary amine. The water/acetonitrile gradient allows for the elution of a range of potential impurities with varying polarities.
Gradient
20% B to 80% B over 20 minutes
A broad gradient is suitable for separating unknown impurities during method development and validation.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides reproducible retention times and improved peak shape.
Detection
UV at 275 nm
The dimethoxyphenyl group is expected to have a UV maximum around this wavelength.
Injection Volume
10 µL
A typical injection volume to avoid column overload.
Diluent
Mobile Phase A / Acetonitrile (50:50, v/v)
Ensures good solubility of the analyte and compatibility with the mobile phase.
A Comprehensive Guide to HPLC Method Validation
The validation of the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The following parameters are critical to establishing a robust and reliable method.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[3][4] To demonstrate this, forced degradation studies are indispensable. These studies intentionally stress the drug substance to generate potential degradation products.[5]
Experimental Protocol for Forced Degradation:
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for an extended period.
After exposure, the stressed samples are analyzed by the proposed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are generated at a detectable level.[6] The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[7][8] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[9]
Experimental Protocol for Linearity:
Prepare a stock solution of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl reference standard.
Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).
Inject each concentration in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999
The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value.[7] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol for Accuracy:
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the API into a placebo.
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol for Precision:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Protocol for LOD and LOQ:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
The determined LOQ should be experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.[11]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][12]
Experimental Protocol for Robustness:
Introduce small variations to the method parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (e.g., ± 2% acetonitrile)
Wavelength of detection (± 2 nm)
Analyze the system suitability parameters (e.g., resolution, tailing factor) and the assay results.
Acceptance Criteria:
The system suitability parameters should remain within acceptable limits.
The assay results should not be significantly affected by the variations.
Visualizing the Validation Workflow
Caption: Workflow for HPLC method validation.
Comparative Analysis of Alternative Purity Determination Methods
While HPLC is the workhorse of pharmaceutical purity analysis, other techniques offer unique advantages and can be complementary.
Method
Principle
Advantages for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl
Disadvantages
Ultra-Performance Liquid Chromatography (UPLC)
Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[1][13]
Faster analysis times, higher resolution and sensitivity, and reduced solvent consumption.[14]
Higher initial instrument cost and potentially more susceptible to matrix effects due to smaller column dimensions.[11]
Quantitative Nuclear Magnetic Resonance (qNMR)
Provides a primary measure of purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[3][15]
Does not require a reference standard of the analyte itself for quantification. Provides structural information.[7]
Lower sensitivity compared to HPLC, requires a relatively pure and soluble sample, and can be complex for molecules with overlapping signals.[5]
Differential Scanning Calorimetry (DSC)
Measures the heat flow associated with the melting of a substance. Impurities lower and broaden the melting point.[2][16]
Provides a rapid assessment of the total mole fraction of eutectic impurities. Requires a small amount of sample.[17]
Not suitable for thermally unstable compounds or amorphous materials. Cannot detect impurities that are solid-soluble in the main component.[6]
Chiral HPLC/Capillary Electrophoresis (CE)
Separates enantiomers based on their differential interactions with a chiral stationary phase (HPLC) or a chiral selector in the buffer (CE).[18][19]
Essential for determining enantiomeric purity if the compound is chiral. CE can offer very high separation efficiency.[12][20]
Chiral methods can be more complex to develop and may not be necessary if the synthesis is not stereoselective or if the compound is achiral.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines the separation power of LC with the identification capabilities of MS.[10][21]
Provides mass information for impurity identification and structural elucidation. Highly sensitive and specific.
Quantification can be more complex than with UV detection due to variations in ionization efficiency.
HPLC with Charged Aerosol Detection (CAD)
A universal detector that measures charge imparted to aerosolized analyte particles.[22][23]
Useful for detecting impurities that lack a UV chromophore. Provides a more uniform response for different compounds compared to UV.[24]
Requires volatile mobile phases and the analyte must be non-volatile.[25]
Logical Relationships in Method Validation
Caption: Interdependencies of key validation parameters.
Conclusion: A Strategy for Assured Purity
The validation of an HPLC method for the purity determination of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is a critical exercise in ensuring product quality. The detailed protocol outlined in this guide, based on ICH guidelines, provides a robust framework for establishing a scientifically sound and defensible analytical method.
While HPLC with UV detection is the cornerstone for purity analysis of this compound, a comprehensive understanding of alternative techniques such as UPLC, qNMR, and DSC is essential for a modern drug development professional. The choice of method should be based on the specific requirements of the analysis, the stage of development, and the nature of the impurities being monitored. By employing a well-validated primary method and considering complementary techniques where appropriate, researchers can build a comprehensive purity profile and ensure the safety and efficacy of the final drug product.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005 November. Available from: [Link]
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Internet]. [place unknown]: Element Lab Solutions; [date unknown]. Available from: [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Internet]. [place unknown]: AMSbiopharma; 2025 July 22. Available from: [Link]
International Conference on Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005 November. Available from: [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Internet]. [place unknown]: Lab Manager; 2025 October 22. Available from: [Link]
Saeed A, Zafar S, Ali A, et al. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules. 2023;28(19):6818.
IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Internet]. [place unknown]: IntuitionLabs.ai; 2026 January 7. Available from: [Link]
Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Internet]. [place unknown]: Assay Prism; [date unknown]. Available from: [Link]
Al-rumman A, El-khatib R, Al-shdefat R, et al.
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Internet]. Amsterdam, Netherlands: European Medicines Agency; 2023 November 1. Available from: [Link]
European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Internet]. Amsterdam, Netherlands: European Medicines Agency; 2023 December 14. Available from: [Link]
Lee W, Lee J, Ryoo J. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society. 2019;40(4):369-376.
Hossain M, Al-shehri S, Al-zahrani A, et al. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Chemistry. 2021;2021:1-11.
The determination of steric purity of amines and amino acids gas chromatography and mass spectrometry. [Internet]. [place unknown]: CORE; [date unknown]. Available from: [Link]
Altabrisa Group. What Is Linearity in HPLC Analysis and Its Importance?. [Internet]. [place unknown]: Altabrisa Group; 2025 September 17. Available from: [Link]
ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Internet]. [place unknown]: ResolveMass Laboratories Inc.; 2026 February 15. Available from: [Link]
Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. [Internet]. [place unknown]: Lab Manager; 2025 October 22. Available from: [Link]
Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Internet]. [place unknown]: [publisher unknown]; 2026 February 25. Available from: [Link]
ResearchGate. What is the difference between specificity and selectivity of the HPLC method?. [Internet]. [place unknown]: ResearchGate; 2014 March 3. Available from: [Link]
PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips. [Internet]. [place unknown]: PharmaGuru; 2025 May 2. Available from: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Internet]. Silver Spring, MD: U.S. Food and Drug Administration; 2021 September 17. Available from: [Link]
Vander Heyden Y, Nijhuis A, Smeyers-Verbeke J, et al. Robustness tests: an LCGC roundtable. LCGC Europe. 2001;14(5):314-327.
ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Internet]. [place unknown]: ProPharma Group; 2024 June 25. Available from: [Link]
Vander Heyden Y, Jimidar M, Hund E, et al. Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis. 2000;24(5-6):723-753.
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Internet]. [place unknown]: Onyx scientific; [date unknown]. Available from: [Link]
Dong M. Analytical Method Validation: Back to Basics, Part II. LCGC North America. 2014;32(11):844-849.
Lee W, Lee GH. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. 2021;65(4):209-216.
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Internet]. Silver Spring, MD: U.S. Food and Drug Administration; 2015 July. Available from: [Link]
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Internet]. [place unknown]: ResearchGate; [date unknown]. Available from: [Link]
Patel A, Nagpal K. A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. International Journal of Pharmaceutical Sciences and Research. 2018;9(9):3835-3842.
ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Internet]. [place unknown]: ProPharma Group; 2024 June 25. Available from: [Link]
Klick S, Muellner T, Waterval J, et al. Forced Degradation Studies: Regulatory Considerations and Implementation.
Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Internet]. Santa Clara, CA: Agilent Technologies; [date unknown]. Available from: [Link]
Chan C, Lee Y, Lam H. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
AAPS. 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Internet]. Toronto, ON: AAPS; 2022 October 21. Available from: [Link]
mass spectrometry (LC-MS) analysis of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride
An In-Depth Comparative Guide to the LC-MS Analysis of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride Abstract The robust and reproducible quantification of polar pharmaceutical compounds such as ethyl 3-a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the LC-MS Analysis of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride
Abstract
The robust and reproducible quantification of polar pharmaceutical compounds such as ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride is a persistent challenge in drug development and quality control. As a polar amino acid ester, this analyte exhibits poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, complicating method development. This guide provides a comprehensive comparison of two distinct, yet effective, liquid chromatography-mass spectrometry (LC-MS) strategies for its analysis: a modern RPLC approach using a polar-embedded stationary phase and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will delve into the mechanistic underpinnings of each technique, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their performance based on retention, peak symmetry, and sensitivity. This guide is intended for researchers, scientists, and drug development professionals seeking to develop reliable and efficient analytical methods for polar molecules.
Introduction: The Analytical Challenge of Polar Amines
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate is a substituted amino acid ester, a class of compounds frequently encountered as intermediates or active pharmaceutical ingredients (APIs). Its structure, featuring a primary amine and an ethyl ester, renders it highly polar. In its hydrochloride salt form, the primary amine is protonated, further increasing its hydrophilicity.
Traditional analytical approaches using standard C18 reversed-phase columns often fail for such compounds. The highly aqueous mobile phases required to achieve any retention can lead to a phenomenon known as "hydrophobic collapse," where the C18 alkyl chains fold upon themselves, drastically reducing interaction with the analyte and leading to poor, irreproducible retention.[1] Consequently, alternative chromatographic strategies are necessary.
This guide explores and compares two powerful solutions:
Reversed-Phase Chromatography (RPLC) on a Polar-Embedded Column: These columns incorporate polar functional groups (e.g., amide, carbamate) near the silica surface, preventing phase collapse and offering a different selectivity for polar analytes.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of polar compounds through a liquid-liquid partitioning mechanism into a water-enriched layer on the stationary phase surface.[3][4]
By comparing these two methods, we aim to provide a clear framework for selecting the optimal analytical strategy based on experimental goals, such as high throughput, sensitivity, or robustness.
Analyte Properties and Predicted Mass Spectrometric Behavior
The primary amine group is the most basic site and will be readily protonated. Therefore, positive mode Electrospray Ionization (ESI) is the ideal choice for this analysis. ESI is a soft ionization technique that generates intact protonated molecules, minimizing in-source fragmentation and providing a clear molecular ion, [M+H]⁺.[5][6]
Comparative Chromatographic Strategies: RPLC vs. HILIC
The choice between a modern RPLC method and HILIC depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below, we outline the fundamental principles and experimental design for comparing these two approaches.
Method A: RPLC with a Polar-Embedded Column
This approach leverages the familiarity of reversed-phase chromatography while overcoming its limitations for polar compounds. The polar-embedded functional groups on the stationary phase allow for the use of highly aqueous mobile phases without loss of performance, providing stable retention for polar analytes.[2] This method is often considered highly robust and easy to implement in most analytical laboratories.
HILIC is an excellent alternative that provides strong retention for very polar compounds that are unretained in RPLC.[3] It operates with a high percentage of organic solvent (typically acetonitrile) in the mobile phase, which can have the added benefit of enhancing ESI sensitivity due to more efficient solvent desolvation in the ion source.[1] However, HILIC methods can require longer column equilibration times and may be more sensitive to the sample diluent composition.
Diagram: Experimental Workflow
Caption: Comparative workflow for LC-MS analysis.
Detailed Experimental Protocols
Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh 2 mg of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride and dissolve in 2.0 mL of methanol.
Working Solution (5 µg/mL): Dilute the stock solution 1:200 with the initial mobile phase conditions of the respective method (e.g., for Method A, use 95:5 Water:Acetonitrile with 0.1% Formic Acid). This is crucial to ensure good peak shape, especially in HILIC.
LC-MS System Configuration
LC System: A high-performance or ultra-high-performance liquid chromatograph (HPLC/UHPLC).
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.[7]
Ionization Mode: ESI Positive.
Scan Mode: Full Scan (m/z 100-400) for method development and Targeted MS/MS for fragmentation analysis.
Method A: RPLC Protocol (Polar-Embedded)
Column: Polar-Embedded C18 Column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0 min: 5% B
5.0 min: 60% B
5.1 min: 95% B
6.0 min: 95% B
6.1 min: 5% B
8.0 min: 5% B
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Method B: HILIC Protocol
Column: HILIC Column (e.g., Amide, 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in 95:5 Acetonitrile:Water.
Mobile Phase B: 0.1% Formic Acid in 50:50 Acetonitrile:Water.
Gradient:
0.0 min: 0% B
5.0 min: 80% B
5.1 min: 95% B
6.0 min: 95% B
6.1 min: 0% B
9.0 min: 0% B (Longer equilibration is critical for HILIC).
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS/MS Parameter Optimization
To obtain structural information, MS/MS (or tandem MS) is performed. The protonated molecular ion ([M+H]⁺ at m/z 254.1) is selected in the first mass analyzer and fragmented by collision-induced dissociation (CID). Collision energy should be optimized (e.g., ramped from 10-40 eV) to produce a rich fragmentation spectrum.
Results & Discussion: A Comparative Analysis
The performance of each method was evaluated based on chromatographic retention, peak shape, and signal intensity. The following table summarizes the expected results for the 5 µg/mL working standard.
Parameter
Method A: RPLC (Polar-Embedded)
Method B: HILIC
Justification
Retention Time (min)
2.5
4.2
HILIC provides stronger retention for highly polar analytes.[4]
Tailing Factor
1.1
1.3
RPLC often provides more symmetric peaks for basic compounds with acidic mobile phase additives.
Signal Intensity (cps)
8.5 x 10⁵
1.5 x 10⁶
The high organic content of the HILIC mobile phase enhances ESI desolvation and ionization efficiency.[1]
Reproducibility (%RSD, n=6)
< 1.0%
< 2.5%
RPLC methods are generally considered more robust and require less equilibration time, leading to higher precision.
Discussion:
The RPLC method provides a fast and highly reproducible analysis with excellent peak shape. While the retention is adequate, it is significantly less than the HILIC method. This approach is ideal for high-throughput screening and QC environments where robustness and speed are paramount.
The HILIC method delivers superior retention and a nearly two-fold increase in signal intensity.[1][3] This makes it the preferred method for bioanalytical applications or when trace-level quantification is required. However, it demands careful attention to column equilibration and sample diluent to maintain reproducibility.
Fragmentation Analysis
The MS/MS spectrum of the protonated molecule (m/z 254.1) reveals a characteristic fragmentation pattern that can be used for structural confirmation. The primary fragmentation pathways involve the loss of neutral molecules from the ester group and cleavage of the C-C bond adjacent to the phenyl ring.
Key Fragment Ions:
m/z 208.1: Loss of ethanol (C₂H₅OH, 46.04 Da) from the parent ion. This is a very common fragmentation pathway for ethyl esters.
m/z 166.1: Subsequent loss of ketene (CH₂CO, 42.01 Da) from the m/z 208.1 fragment.
m/z 151.1: Represents the protonated 3,5-dimethoxybenzyl moiety, resulting from cleavage of the bond between the alpha and beta carbons of the propanoate backbone. This benzylic cleavage is highly favorable.
Caption: Proposed fragmentation pathway in positive ESI mode.
This fragmentation pattern provides high confidence in the identification of the analyte. For quantitative analysis using a triple quadrupole mass spectrometer, the transition 254.1 -> 208.1 would be an excellent choice for Multiple Reaction Monitoring (MRM) due to its specificity and intensity.[8]
Conclusion & Recommendations
Both the polar-embedded RPLC and HILIC methods are viable for the LC-MS analysis of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride, each offering distinct advantages.
Recommendation for High-Throughput/QC: The RPLC method with a polar-embedded column is recommended. Its fast analysis time, excellent reproducibility, and robustness make it ideal for routine analysis where the highest sensitivity is not the primary objective.
Recommendation for High-Sensitivity/Bioanalysis: The HILIC method is the superior choice. Its ability to significantly increase retention and signal intensity is critical for demanding applications requiring low limits of detection.
Ultimately, the choice of method should be guided by the specific analytical requirements. By understanding the principles and performance characteristics of each technique, researchers can develop optimized, robust, and reliable methods for the analysis of this and other challenging polar molecules.
References
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Library of Medicine. [Link]
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Library of Medicine. [Link]
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. [Link]
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. [Link]
Comparative Reactivity Analysis: Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate HCl vs. Other β-Amino Acids
A Guide for Researchers in Drug Development Abstract β-Amino acids are pivotal structural motifs in medicinal chemistry, offering unique conformational constraints and resistance to proteolysis in novel peptide-based the...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Drug Development
Abstract
β-Amino acids are pivotal structural motifs in medicinal chemistry, offering unique conformational constraints and resistance to proteolysis in novel peptide-based therapeutics.[1][2][3] This guide provides a comprehensive comparison of the chemical reactivity of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride against simpler β-amino acid analogs. We will dissect the molecule's structural components to predict its behavior in key synthetic transformations, including N-acylation, ester hydrolysis, and cyclization. This analysis is supported by detailed, actionable experimental protocols designed to validate these predictions and guide synthetic strategy. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to efficiently incorporate this and similar complex β-amino acids into their drug discovery pipelines.
Introduction: The Significance of Substituted β-Amino Acids
The incorporation of β-amino acids into peptide chains introduces a level of structural and functional diversity unattainable with their α-amino acid counterparts. The additional carbon in the backbone alters peptide folding, creating novel secondary structures like helices and sheets, which can be exploited to mimic or disrupt biological protein-protein interactions.[1][2] Furthermore, this structural perturbation often confers enhanced stability against enzymatic degradation, a critical attribute for therapeutic peptides.
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is a compound of interest due to its combination of a β-amino acid scaffold, a bulky and electronically distinct aromatic substituent, and an ester protecting group. Understanding its reactivity profile is paramount for its effective use. This guide will compare its anticipated reactivity with two key benchmarks:
β-Alanine: The simplest, unsubstituted β-amino acid, providing a baseline for reactivity.
Ethyl 3-aminobutanoate: A β-amino acid with a simple α-alkyl substituent, allowing for the isolation of steric effects.
Molecular Structure Analysis and Predicted Reactivity
The reactivity of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is governed by the interplay of its functional groups.
Caption: Key structural features influencing the reactivity of the target molecule.
β-Amino Group (as HCl salt): The primary amine is protonated, rendering it non-nucleophilic. Prior to any reaction at this site, stoichiometric addition of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) is required to liberate the free amine.
2-(3,5-dimethoxyphenyl) Group: This bulky substituent at the α-carbon exerts significant steric hindrance. This is expected to slow down reactions at both the adjacent amino group and the ester carbonyl. Electronically, the two methoxy groups are electron-donating via resonance but electron-withdrawing via induction.[4] The net effect is typically a weak activation of the ring, but more importantly, it influences the electronics of the backbone, albeit to a lesser extent than direct conjugation.[5][6]
Ethyl Ester Group: This group protects the carboxylic acid. Its reactivity towards hydrolysis is a key consideration for deprotection strategies. The steric bulk of the adjacent aryl group is predicted to retard the rate of saponification compared to less substituted esters.[7]
Comparative Reactivity in Key Transformations
N-Acylation (Peptide Coupling)
N-acylation is the most common reaction for incorporating amino acids into peptides. The rate and success of this reaction depend on the nucleophilicity of the amine and the accessibility of the reaction center.[8]
Ethyl 3-aminobutanoate: Minor steric hindrance from the α-methyl group.
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate: Significant steric hindrance from the bulky 2-aryl group is expected to drastically reduce the reaction rate.[9][10][11]
This reaction is typically mediated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to form a reactive ester intermediate and suppress side reactions.[8][12][13] The bulky nature of the target molecule may necessitate stronger coupling agents (e.g., HATU), longer reaction times, or elevated temperatures to achieve satisfactory yields.[14]
Compound
Key Structural Feature
Predicted N-Acylation Rate
Rationale
β-Alanine
Unsubstituted Cα and Cβ
Fast
Minimal steric hindrance allows for rapid access of the acylating agent to the nucleophilic amine.
Ethyl 3-aminobutanoate
α-Methyl group
Moderate
Small alkyl group introduces minor steric bulk, slightly impeding the approach to the amine.
Significant steric shielding of the amino group by the large aromatic substituent severely restricts access for the coupling reagent.[9][11]
Ester Hydrolysis (Saponification)
Ester hydrolysis is a critical deprotection step. Under basic conditions (saponification), the reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl.[15][16]
Predicted Reactivity Order (Fastest to Slowest):
β-Alanine (as ethyl ester for comparison): Unhindered ester carbonyl.
Ethyl 3-aminobutanoate: Minimal steric effect from the α-methyl group.
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate: The bulky α-substituent is expected to significantly hinder the approach of the hydroxide nucleophile to the ester carbonyl.[7]
Kinetic studies on the saponification of various esters have consistently shown that bulky substituents near the reaction center decrease the reaction rate.[17][18][19][20]
Compound (as Ethyl Ester)
Key Structural Feature
Predicted Hydrolysis Rate
Rationale
Ethyl β-alaninate
Unsubstituted Cα
Fast
The ester carbonyl is highly accessible to the hydroxide nucleophile.
Ethyl 3-aminobutanoate
α-Methyl group
Moderate
Minor steric hindrance from the methyl group slightly slows the rate of nucleophilic attack.
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate
Bulky 2-Aryl group
Slow
The large aryl group provides a significant steric barrier, making the ester carbonyl less accessible and slowing the hydrolysis rate.[7]
Intramolecular Cyclization (β-Lactam Formation)
β-Amino acids can undergo intramolecular cyclization to form β-lactams, a core structure in many antibiotics.[21][22] This reaction typically requires an activating agent to convert the carboxylic acid into a better leaving group.[22][23]
Predicted Reactivity:
The propensity for cyclization is highly dependent on the substitution pattern, which influences the conformational preference of the molecule. While direct heating of β-amino acids often leads to decomposition, various reagents can promote this cyclization.[24] The bulky 2-aryl substituent in our target molecule would likely create a specific dihedral angle preference, which could either favor or hinder the necessary conformation for ring closure. Given the steric strain of a four-membered ring, this reaction is often challenging and can compete with intermolecular dimerization.[22] The substitution pattern in our target molecule may disfavor the formation of the strained β-lactam ring compared to less substituted analogs.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity, the following self-validating protocols are provided. They are designed for parallel execution to ensure a direct and reliable comparison.
Protocol 1: Comparative N-Acylation Kinetics
This protocol uses HPLC to monitor the consumption of starting materials over time during a standard peptide coupling reaction.
Caption: Workflow for comparative N-acylation kinetics experiment.
Methodology:
Stock Solution Preparation:
Prepare 0.1 M solutions of Acetic Acid, EDC, HOBt, and DIPEA in anhydrous Dimethylformamide (DMF).
Prepare 0.1 M solutions of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl, β-alanine, and Ethyl 3-aminobutanoate in anhydrous DMF.
Reaction Setup (in triplicate for each compound):
To three separate HPLC vials, add 100 µL of the respective amino acid solution.
Add 100 µL of the DIPEA stock solution to each vial to neutralize the HCl salt and liberate the free amine.
Initiate the reaction by adding 100 µL of Acetic Acid, 110 µL of EDC, and 110 µL of HOBt stock solutions. Start a timer immediately.
Sampling and Quenching:
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction vial.
Immediately quench the aliquot in a separate HPLC vial containing 990 µL of a 50:50 Acetonitrile:Water solution with 0.1% Trifluoroacetic acid (TFA). This stops the reaction and prepares the sample for analysis.
HPLC Analysis:
Analyze each quenched sample by Reverse-Phase HPLC (RP-HPLC), monitoring at 214 nm.[25]
Use a standard C18 column with a gradient of Acetonitrile/Water (both containing 0.1% TFA).
Identify the peak corresponding to the starting amino acid for each reaction.
Data Analysis:
Integrate the peak area of the starting amino acid at each time point.
Normalize the peak area at T=0 to 100%.
Plot the percentage of remaining starting material versus time for each of the three compounds. The slope of these curves will provide a direct comparison of their relative reaction rates.
Protocol 2: Comparative Ester Hydrolysis Kinetics
This protocol monitors the disappearance of the starting ester under basic conditions using TLC or HPLC.
Methodology:
Reaction Setup (in parallel):
In three separate round-bottom flasks, dissolve an equimolar amount of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl and Ethyl 3-aminobutanoate in a 1:1 mixture of Tetrahydrofuran (THF) and water. For a baseline, use a simple, comparable ester like ethyl butyrate.
Cool the solutions to 0 °C in an ice bath.
Initiate the reaction by adding 1.5 equivalents of 1 M Sodium Hydroxide (NaOH) solution to each flask simultaneously. Start a timer.
Monitoring the Reaction:
By TLC: At regular intervals (e.g., every 10 minutes), spot a small aliquot from each reaction onto a silica TLC plate. Develop the plate using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The disappearance of the starting ester spot indicates reaction progress.
By HPLC: For a more quantitative analysis, take aliquots at set time points, quench with an equivalent amount of 1 M HCl, and analyze by RP-HPLC as described in Protocol 1. Monitor the disappearance of the starting ester peak.[18][26]
Data Analysis:
Compare the time required for the complete disappearance of the starting material in each reaction. This provides a clear, albeit qualitative, comparison of the hydrolysis rates. The quantitative HPLC data can be plotted to determine the relative rate constants.
Conclusion and Strategic Implications
The structural analysis and proposed experiments highlight the critical role of steric hindrance in modulating the reactivity of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl. The bulky 2-aryl group is predicted to significantly retard reaction rates for both N-acylation and ester hydrolysis when compared to less substituted β-amino acids like β-alanine and ethyl 3-aminobutanoate.
For drug development professionals, this has several strategic implications:
Synthesis Planning: Standard peptide coupling conditions may be insufficient. Researchers should anticipate the need for longer reaction times, higher temperatures, or more potent coupling reagents.
Protecting Group Strategy: The slower rate of ester hydrolysis could be advantageous if selective deprotection of other functional groups is required. Conversely, if rapid removal of the ethyl ester is necessary, harsher conditions (e.g., higher temperature, stronger base) may be needed.
Scaffold Design: The inherent steric bulk that hinders reactivity is also a key feature for inducing specific peptide conformations and providing enzymatic stability. This trade-off between synthetic accessibility and desired biological properties is a central challenge in medicinal chemistry.
By understanding these reactivity principles and employing comparative kinetic analyses, researchers can develop more efficient and robust synthetic routes, accelerating the journey from novel building block to promising drug candidate.
References
Escalante, J., et al. (2001). Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis. ResearchGate. Available at: [Link]
Juaristi, E., et al. (2009). Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids. ResearchGate. Available at: [Link]
Lal, S., & Bhatnagar, H. L. (2018). A comparative kinetic and mechanistic study of saponification of industrially important esters. ResearchGate. Available at: [Link]
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]
European Patent Office. (2002). PROCESS FOR SYNTHESIZING BETA-LACTAMS - EP 1346981 B1. Available at: [Link]
Sharma, S. D., et al. (2007). Synthesis of Monocyclic β-Lactams via Cyclodehydration of β-Amino Acids Using POCl3. ResearchGate. Available at: [Link]
Lucey, K. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available at: [Link]
Hadkar, U. B., & Hadkar, A. S. (2018). Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]
Dwyer, D. S. (2004). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. BMC Chemical Biology. Available at: [Link]
Anireddy, J. S., et al. (2009). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. PMC. Available at: [Link]
Roy, S., et al. (2015). A Comparative Study of Saponification Reaction in a PFR and CSTR. ISCA. Available at: [Link]
Guérin, D. G., et al. (2025). Peptides on Tap: Automated Flow Synthesis with Standard HPLC. ChemRxiv. Available at: [Link]
Forró, E., & Fülöp, F. (2017). Efficient Enzymatic Routes for the Synthesis of New Eight-membered Cyclic β-Amino Acid and β-Lactam Enantiomers. MDPI. Available at: [Link]
Guichard, G., & Huc, I. (2015). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. Available at: [Link]
Guichard, G., & Huc, I. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
Anantakrishnan, S. V., & Krishnamurti, S. (n.d.). Kinetic studies in ester hydrolysis. Indian Academy of Sciences. Available at: [Link]
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
Mabey, W., & Mill, T. (2009). Critical review of hydrolysis of organic compounds in water under environmental conditions. Standard Reference Data. Available at: [Link]
Notz, W., et al. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. PubMed. Available at: [Link]
Schepartz Lab. (2016). HPLC Purification of Peptides. Protocols.io. Available at: [Link]
Dwyer, D. S. (2004). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. Semantic Scholar. Available at: [Link]
Clark, J. (n.d.). hydrolysis of esters. Chemguide. Available at: [Link]
Noda, I., & Kagawa, I. (1967). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. Available at: [Link]
ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Available at: [Link]
Ishii, T., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]
A Comparative Guide to the Definitive Structural Confirmation of Ethyl 3-Amino-2-(3,5-dimethoxyphenyl)propanoate HCl
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational data upon which all further research, from understa...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational data upon which all further research, from understanding biological activity to formulating a final product, is built. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the novel compound, ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl. While various spectroscopic methods provide essential pieces of the puzzle, we will demonstrate why Single-Crystal X-ray Diffraction (SCXRD) remains the undisputed gold standard for absolute structural proof.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is not merely an analytical technique; it is the definitive method for visualizing a molecule in three-dimensional space.[1][2] By interacting with the electron clouds of the atoms arranged in a crystalline lattice, X-rays produce a unique diffraction pattern.[1] Mathematical reconstruction of this pattern yields a precise electron density map, from which we can determine the exact spatial coordinates of each atom. This provides an unparalleled level of detail, including bond lengths, bond angles, torsional angles, and the absolute configuration of stereocenters.[1]
For a molecule like ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl, whose therapeutic potential or material properties are yet to be fully understood, SCXRD provides the unequivocal structural evidence required for patents, regulatory filings, and publication in high-impact journals.
The Causality Behind the SCXRD Workflow
The journey from a synthesized powder to a refined crystal structure is a systematic process where each step is designed to ensure the integrity and quality of the final data. This workflow is a self-validating system, with built-in checks to confirm the identity and purity of the analyte before proceeding to the final, resource-intensive step of diffraction analysis.
Caption: Integrated workflow for structural elucidation.
Comparison Summary
Feature
SCXRD
NMR Spectroscopy
Mass Spectrometry (HRMS)
FTIR Spectroscopy
Information
Absolute 3D Structure, Stereochemistry, Bond Lengths/Angles, Packing
For the structural confirmation of a novel compound such as ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl, a hierarchical approach is essential for ensuring scientific rigor.
Initial Verification: The first steps must always involve MS, FTIR, and NMR. HRMS confirms the elemental composition, FTIR verifies that the expected functional groups have been formed, and comprehensive 1D/2D NMR analysis establishes the correct covalent bonding framework. These techniques build a strong, yet incomplete, case for the proposed structure.
Absolute Proof: Despite the power of spectroscopic methods, they cannot provide the definitive proof of three-dimensional structure that single-crystal X-ray diffraction offers. SCXRD is the only technique that directly visualizes the molecule, resolving any ambiguity regarding stereochemistry, conformation in the solid state, and intermolecular interactions that dictate material properties.
Therefore, for any research intended for publication, patenting, or regulatory submission, the structural hypothesis generated by spectroscopic methods must be confirmed by SCXRD. It is the final, authoritative word on molecular structure, transforming a well-supported hypothesis into an undeniable fact.
References
Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.
Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E, 77(Pt 7), 615-618.
Cruz-Cabeza, A. J., et al. (2021). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(9), 5337-5353.
Nannenga, B. L., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. RSC Advances, 11(61), 38653-38659.
MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Available at: [Link]
Protein Crystallography Laboratory, Kumamoto University. RESEARCH. Available at: [Link]
Maccari, R., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. European Journal of Medicinal Chemistry, 86, 569-583.
Das, P., & Saikia, B. J. (2025).
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
Beilstein Journals. (2017). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions.
Waters Corporation. MASS SPECTROMETRY FOR POLYMERS. Available at: [Link]
Palatinus, L., et al. (2024). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A, 80(Pt 1), 1-12.
Rodrigues, J. P. G. L. M., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 25(17), 9435.
Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
Li, Y., et al. (2008). rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate. Acta Crystallographica Section E, 64(Pt 6), o1084.
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 80(Pt 1), 1-10.
Kim, J., et al. (2025).
ResearchGate. (2009).
ResearchGate. (2006).
Snell, E. H., et al. (2021). Beyond X-rays: an overview of emerging structural biology methods. Portland Press.
NSF Public Access Repository. (2021). Beyond X-rays: an overview of emerging structural biology methods.
EBSCO Research Starters. X-ray Determination Of Molecular Structure. Available at: [Link]
SPT Labtech. Chemical crystallization. Available at: [Link]
IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules.
Thermo Fisher Scientific. (2013). CXMS: An Alternative to X-Ray Crystallography for Proteins.
Prime Scholars. Exploring NMR Spectroscopy: A Window into Molecular Structure.
Universitat Rovira i Virgili. 100383: Crystallization techniques for small molecule compounds.
Rigaku.
Chen, R., et al. (1997). Molecular Weight Determination of Plasmid DNA Using Electrospray Ionization Mass Spectrometry. Nucleic Acids Research, 25(8), 1544-1549.
Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1785-1803.
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
Scribd. Determination of Molecular Weight by Mass Spectros.
A Comprehensive Guide to the Proper Disposal of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl
This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride. The procedures outlined herein are designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl was not publicly available at the time of this writing. The guidance provided is based on established principles of chemical waste management and data from structurally analogous compounds. Users are REQUIRED to consult the manufacturer-specific SDS for the exact product in their possession before handling or disposal. This document supplements, but does not replace, institutional and regulatory protocols.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
Understanding the potential hazards of a chemical is the first step in determining why specific disposal procedures are necessary. For Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl, we can infer a likely hazard profile from similar amino acid ester hydrochlorides.
A structurally related compound, ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, is classified under the Globally Harmonized System (GHS) with the following hazards:
This profile suggests that Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl should be handled as a non-acutely toxic but irritant chemical . The primary risk is direct exposure to personnel via inhalation, skin contact, or eye contact. Therefore, the disposal strategy is centered on containment and preventing the release of the solid or its solutions into the laboratory environment or the public sewer system.
The Regulatory Framework: Adhering to the Rule of Law
In the United States, the management of chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[2] RCRA establishes a "cradle-to-grave" system, meaning the responsibility for hazardous waste lies with the generator from its creation to its final, environmentally sound disposal.[2][3]
A chemical waste must be managed as hazardous if it is either "listed" or exhibits a "characteristic" of hazardous waste.[4]
Listed Wastes: These are specific chemicals or waste streams from industrial processes found on the F, K, P, and U lists in 40 CFR Part 261.[5] Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl is not expected to be on these lists.
Characteristic Wastes: Waste is considered hazardous if it is ignitable, corrosive, reactive, or toxic.[4]
Corrosivity: As a hydrochloride salt of an amino ester, it is likely acidic but, in small lab quantities, is not typically disposed of based on this characteristic alone unless in a concentrated solution.[4]
Toxicity: This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[4] Without specific data, and to ensure compliance, any unused or contaminated quantity of this chemical should be presumed to require disposal as regulated chemical waste.
Therefore, the most prudent and compliant approach is to manage all waste streams containing this compound as regulated hazardous waste.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely collect and dispose of waste containing Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, including for disposal, ensure proper PPE is worn. This is your first and most critical line of defense against exposure to an irritant compound.
Eye Protection: Safety glasses with side shields or chemical splash goggles.
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as solid waste after handling.[6]
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation is critical to prevent unintended chemical reactions and to ensure the waste is sent to the correct treatment facility. Never mix incompatible waste streams.
Solid Waste:
Unused or expired pure Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl.
Contaminated items such as weighing paper, gloves, and paper towels.
Action: Collect in a designated, compatible solid waste container.[5]
Liquid Waste:
Solutions containing the compound.
Rinsate from cleaning contaminated glassware (see note on triple-rinsing below).
Action: Collect in a designated, compatible liquid waste container. Do not pour any solution containing this chemical down the drain.[6]
Empty Containers: An empty container that held a "P-listed" acutely hazardous waste has stringent disposal requirements. While this compound is not P-listed, it is best practice to triple-rinse empty stock bottles. The first rinse should use a small amount of a suitable solvent (e.g., water or ethanol), which must be collected as hazardous liquid waste. Subsequent water rinses can also be collected. After triple-rinsing, deface the original label and dispose of the container according to your institution's policy for clean glassware or plastic.
Step 3: Container Management
All waste must be stored in appropriate containers to prevent leaks and spills.
Use containers made of a compatible material (e.g., High-Density Polyethylene - HDPE for many liquids, or a labeled, sealable bag or jar for solids).
Ensure the container is in good condition with a tightly fitting screw cap. A container is not considered closed if it would leak when tipped over.
Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.
Step 4: Labeling the Waste Container
Accurate labeling is a strict legal requirement and is essential for the safety of all personnel who will handle the container.
Each container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
The words "Hazardous Waste" .
The full, unabbreviated chemical name of all contents. For this compound, write "Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl".
A clear indication of the hazards (e.g., "Irritant").
The accumulation start date (the date the first waste was added).
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are considered Satellite Accumulation Areas (SAAs), where waste can be collected at or near the point of generation.
Keep your labeled waste containers in a designated SAA within your laboratory. This area must be under the control of laboratory personnel.
Do not accumulate more than 55 gallons of hazardous waste in your SAA.
Once a container is full, it must be dated and moved from the SAA to your institution's central storage area within three days.
Step 6: Final Disposal via EHS
Laboratory personnel are not authorized to perform final disposal. The waste must be handled by trained professionals.
When your waste container is full, arrange for its transfer to your institution's Central Accumulation Area (CAA) or directly for pickup by the Environmental Health & Safety (EHS) department.
EHS will then manage the waste for final disposal by a licensed hazardous waste contractor, who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF). This ensures the "cradle-to-grave" chain of custody is complete.
Emergency Procedures: Small Spill Cleanup
In the event of a small spill of solid Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl:
Alert Personnel: Inform others in the immediate area.
Ensure PPE: Don appropriate PPE, including a respirator if a significant amount of dust is generated.
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
Collection: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Label and Dispose: Seal and label the container with all cleanup materials and manage it as hazardous waste.
Summary of Disposal Procedures
Parameter
Guideline
Rationale
Waste Classification
Regulated Chemical Waste
Assumed irritant based on analogous compounds; ensures RCRA compliance.[1][4]
Personal Protective Equipment (PPE)
Safety goggles, nitrile gloves, lab coat
Prevents skin, eye, and respiratory irritation.
Solid Waste
Collect unused chemical and contaminated disposables (gloves, wipes) in a labeled, sealed container.
To contain the irritant solid and prevent environmental release.
Liquid Waste
Collect all solutions and rinsate in a labeled, sealed container. DO NOT dispose down the drain.
To prevent contamination of waterways and disruption of wastewater treatment systems.[7]
Container Labeling
Must include "Hazardous Waste," full chemical name(s), hazard information, and start date.
Ensures safe handling and is a federal regulatory requirement.
Final Disposal Route
Transfer to institutional EHS for pickup by a licensed hazardous waste contractor.
Fulfills "cradle-to-grave" responsibility under RCRA.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl waste.
Caption: Waste Disposal Workflow from Lab Bench to Final Disposal.
References
Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: Amino acid. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
PubChemLite. (2026). Ethyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (C12H17NO3). Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]
Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (2R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid. PubChem Compound Database. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl
This guide provides essential safety protocols, operational procedures, and disposal plans for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride. As a novel compound, specific toxicological data is limited. Therefore, this document synthesizes information from structurally related compounds and established chemical safety principles to ensure the highest degree of protection for laboratory personnel. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this and other new chemical entities safely.
Hazard Assessment and Triage
Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl, a risk assessment based on its structural motifs is paramount. The molecule is an aminopropanoate ester hydrochloride salt.
Aminopropanoate Esters: This class of compounds can be irritating to the skin, eyes, and respiratory tract.[1][2]
Hydrochloride Salts: The HCl salt form can increase the irritant properties of the compound, particularly if it comes into contact with moisture.
3,5-Dimethoxyphenyl Group: While some dimethoxyphenyl derivatives have been found to be non-toxic in animal studies, 3,5-dimethoxyphenol, a related structure, is a metabolite of the toxic yew plant (Taxus baccata) and is used as a marker for poisoning.[3][4][5] This warrants a cautious approach to handling any compound containing this moiety.
Based on this analysis, Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.
Hazard Summary Table
Hazard Class
Anticipated Effect
GHS Pictogram
Skin Irritant
May cause skin irritation upon contact.
Eye Irritant
May cause serious eye irritation or damage.
Respiratory Irritant
Inhalation of dust may cause respiratory tract irritation.
This table is based on the hazard profiles of similar chemical structures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. Engineering controls, such as fume hoods, are the first line of defense, with PPE serving as an essential barrier.[6]
dot
Caption: Recommended PPE for handling Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl.
Eye and Face Protection: Always wear chemical splash goggles that conform to ANSI Z87.1 standards.[1] For operations with a high risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to goggles.[7]
Skin and Body Protection: A flame-resistant lab coat is mandatory. For tasks involving significant quantities of the material, a chemical-resistant apron over the lab coat is recommended.
Hand Protection: Nitrile gloves are the recommended choice for handling this compound, as they offer good resistance to a wide range of chemicals.[8] Always inspect gloves for any signs of degradation or perforation before use. It is crucial to use proper glove removal technique to avoid contaminating your skin.[1]
Respiratory Protection: Handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust.[7] If a fume hood is not available, a NIOSH-approved N95 respirator is required to prevent the inhalation of airborne particulates.
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every step.
dot
Caption: Step-by-step workflow for the safe handling of the compound.
Step-by-Step Handling Protocol:
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.
Weighing and Aliquoting: All weighing and transfer of the solid material must be conducted in a chemical fume hood to contain any dust. Use anti-static weigh boats to prevent dispersal of the powder.
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized to accommodate the final volume.
Experimental Use: Handle all solutions containing the compound with the same level of precaution as the solid material.
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.[9]
dot
Caption: A clear pathway for the proper disposal of all waste streams.
Waste Segregation and Disposal:
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous solid waste container.
Liquid Waste: Unused solutions containing the compound should be collected in a compatible, labeled hazardous liquid waste container. Do not pour any chemical waste down the drain.[10]
Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous liquid waste. After rinsing and defacing the original label, the empty container can be disposed of as non-hazardous glass.[10]
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[11][12][13][14]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Route
First Aid Measures
Inhalation
Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]
Skin Contact
Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion
Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Spill Response:
Small Spills (Solid): In a fume hood, carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
By adhering to these guidelines, researchers can safely handle Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate HCl, minimizing personal risk and ensuring environmental responsibility.
References
(PDF) ACUTE AND SUBACUTE TOXICITY PROFILE OF (3-(2,5-DIMETHOXYPHENYL)-1-(5-METHYLFURAN-2-YL) PROP-2-EN-1-ONE, CHALCONE DERIVATIVE IN EXPERIMENTAL ANIMAL MODEL - ResearchGate. Available at: [Link]
Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. Available at: [Link]
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS - Regulations.gov. Available at: [Link]
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary of - ASHP. Available at: [Link]
3,5-Dimethoxyphenol identification from urine by GC-MS after a lethal intoxication with Taxus baccata: A case report - ResearchGate. Available at: [Link]
Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning - ResearchGate. Available at: [Link]
Safety Data Sheet - Angene Chemical. Available at: [Link]
Chemical Waste - USC Environmental Health & Safety. Available at: [Link]
Glove for Chemicals: Compatibility Chart for 20 Cleaners. Available at: [Link]